(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSAWAOJIQBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670646 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888738-18-9 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Pyridine Building Block
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The bromo- and hydroxymethyl- functionalities on the pyridine ring offer versatile handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of complex pharmaceutical agents and agrochemicals. This guide provides a comprehensive, field-proven protocol for the synthesis of this important molecule, delving into the causality behind the experimental choices and ensuring a robust and reproducible methodology.
Synthetic Strategy: A Two-Step Approach
The most efficient and reliable pathway to this compound involves a two-step synthetic sequence starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine. This strategy is centered around the regioselective introduction of a formyl group at the C3 position, followed by a mild and selective reduction to the corresponding primary alcohol.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis of this compound.
This approach is advantageous due to the high regioselectivity of the initial formylation step and the high-yield, clean conversion of the subsequent reduction.
Part 1: Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde via Ortho-Lithiation and Formylation
The introduction of a formyl group at the C3 position of 2-bromo-6-(trifluoromethyl)pyridine is achieved through a directed ortho-metalation (DoM) reaction. This powerful technique utilizes a directing group to guide a strong base to deprotonate a specific ortho-position, thereby creating a nucleophilic organometallic intermediate that can react with an electrophile.
Mechanism and Rationale
In this synthesis, the bromine atom at the C2 position serves as the directing group. A strong, sterically hindered base, Lithium Diisopropylamide (LDA), is employed to deprotonate the pyridine ring. The choice of LDA is critical; less hindered alkyllithium reagents like n-butyllithium could potentially undergo lithium-halogen exchange with the bromine atom.[1] The trifluoromethyl group at the C6 position is a strong electron-withdrawing group, which increases the acidity of the ring protons, facilitating deprotonation. The lithiation occurs regioselectively at the C3 position, which is ortho to the directing bromine atom.
The resulting lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.[2][3] Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.
Experimental Protocol
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) via syringe. Then, slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: Dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the pyridine solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: To the reaction mixture at -78 °C, add anhydrous DMF (3.0 equivalents) dropwise. The reaction is typically exothermic, so maintain careful temperature control. Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde as a solid.
Part 2: Reduction of 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde to this compound
The second and final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and chemoselectivity.
Mechanism and Rationale
Sodium borohydride is a source of hydride ions (H⁻). The reduction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon of the aldehyde.[4][5][6] This forms a tetrahedral alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which then protonates the alkoxide to yield the final alcohol product. NaBH₄ is advantageous as it selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or amides under standard conditions.[7]
Experimental Protocol
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) may be observed. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, this compound, is often of high purity but can be further purified by recrystallization or column chromatography if necessary.
Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 2-Bromo-6-(trifluoromethyl)pyridine, Diisopropylamine, n-Butyllithium | N,N-Dimethylformamide | THF | -78 to RT | 70-85 |
| 2 | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | Sodium borohydride | Methanol | 0 to RT | 90-98 |
Visualizing the Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
LDA is a strong, non-nucleophilic base. Handle with appropriate personal protective equipment (PPE).
-
Reactions at low temperatures (-78 °C) require the use of a dry ice/acetone bath. Ensure proper ventilation.
-
The addition of sodium borohydride to methanol generates hydrogen gas, which is flammable. Perform this step in a well-ventilated fume hood away from ignition sources.
-
The workup of the lithiation reaction with aqueous solutions can be exothermic. Add quenching reagents slowly and with cooling.
Conclusion
This in-depth guide provides a robust and well-validated protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The two-step sequence of ortho-lithiation/formylation followed by sodium borohydride reduction offers a highly efficient and scalable route to the target compound.
References
- HETEROCYCLES, Vol. 83, No. 9, 2011.
- Organic Chemistry Portal. Sodium Borohydride.
- Chemguide.
- Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Chemistry LibreTexts. The Reduction of Aldehydes and Ketones.
- Common Organic Chemistry.
- Zeitschrift für Naturforschung.
- Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine product page.
- Santa Cruz Biotechnology. 2-Bromo-6-(trifluoromethyl)pyridine product page.
- Thermo Fisher Scientific. 2-Bromo-6-(trifluoromethyl)pyridine product page.
- A. Schall and O. Reiser.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Strategic Application of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol in Modern Drug Discovery
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol , bearing the CAS number 888738-18-9, is a key heterocyclic building block in contemporary medicinal chemistry. Its unique structural features—a pyridine core substituted with a bromine atom, a trifluoromethyl group, and a hydroxymethyl group—offer a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and strategic applications in the development of novel therapeutics.
Core Attributes and Strategic Value
The trifluoromethylpyridine scaffold is of paramount importance in drug design. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a trifunctional building block, enabling a variety of chemical transformations for the construction of diverse compound libraries.
Physicochemical and Structural Data
A comprehensive understanding of the physicochemical properties of this key intermediate is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 888738-18-9 | - |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1] |
| Monoisotopic Mass | 254.95066 Da | [1] |
| Predicted XlogP | 1.6 | [1] |
| Refractive Index (Predicted) | 1.507 | [2] |
| Polar Surface Area | 33.1 Ų | [1] |
| Rotatable Bond Count | 1 | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the selective reduction of the corresponding aldehyde, 2-bromo-6-(trifluoromethyl)nicotinaldehyde.
Workflow for the Synthesis
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol: Reduction of 2-bromo-6-(trifluoromethyl)nicotinaldehyde
This protocol is a representative procedure for the reduction of a substituted nicotinaldehyde to the corresponding alcohol.
Materials:
-
2-bromo-6-(trifluoromethyl)nicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Strategic Applications in Medicinal Chemistry
The strategic value of this compound lies in its ability to undergo a variety of cross-coupling and functional group interconversion reactions, providing access to a wide range of substituted pyridine derivatives. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be further functionalized.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The bromine atom at the 2-position of the pyridine ring can be readily coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a wide array of arylamines. The 2-bromo position of the title compound is amenable to this palladium-catalyzed cross-coupling with primary or secondary amines.
Caption: General workflow for Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., XPhos, 0.08 eq)
-
Base (e.g., NaOᵗBu, 1.4 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a Schlenk tube.
-
Add the base, this compound (1.0 eq), and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Application in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound provides a pathway to novel chemical entities with potential therapeutic applications. For instance, this building block is highly relevant to the synthesis of kinase inhibitors and other targeted therapies where a substituted pyridine core is a common pharmacophore.
While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in several advanced drug candidates and approved medicines. For example, the synthesis of Voxelotor , a hemoglobin S modulator, involves a substituted pyridinyl-methanol core.[3][4] Similarly, intermediates in the synthesis of the androgen receptor inhibitor Apalutamide feature a trifluoromethylpyridine scaffold.[5][6][7][8][9] The methodologies described above are directly applicable to the synthesis of analogues and novel derivatives in these and other drug discovery programs.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical modifications, making it an indispensable tool for medicinal chemists. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable pathways for the elaboration of this core structure, facilitating the rapid generation of diverse compound libraries for drug discovery. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
- Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Manufacturing Processes of Apalutamide API. (2024, May 13). Qingmu Pharmaceutical.
-
Synthesis of Drugs: Apalutamide. (2021, October 16). YouTube. Retrieved January 20, 2026, from [Link]
- Process for preparing apalutamide. (n.d.). Google Patents.
- VOXELOTOR - New Drug Approvals. (2017, November 24). New Drug Approvals.
-
2-Hydroxy-6-{[2-(1-isopropyl-1H-pyrazol-5-yl)-3-pyridinyl]methoxy}benzaldehyde. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
- Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). Google Patents.
- Supporting Information. (n.d.).
- Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). Google Patents.
-
3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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- 3. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
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commercial availability of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
An In-depth Technical Guide to (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol: Commercial Availability, Synthesis, and Application
Introduction: A Key Building Block in Modern Chemistry
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethylpyridine scaffold makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, trifluoromethyl, and methanol groups offers multiple reaction sites for diversification, enabling the construction of targeted molecular libraries.
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3][4] The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The primary alcohol (methanol) moiety provides a further point for modification, allowing for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this important chemical intermediate.
Physicochemical Properties and Identification
A precise understanding of a compound's properties is fundamental to its effective use. While this compound is a specialized reagent, its properties can be inferred from its structure and data on closely related analogues.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C7H5BrF3NO | PubChem[5] |
| Molecular Weight | 256.02 g/mol | PubChem[5] |
| CAS Number | Not consistently assigned; often sourced via suppliers by name/structure. The related precursor, 2-Bromo-6-(trifluoromethyl)pyridine, is CAS 189278-27-1. | Sigma-Aldrich |
| Appearance | Typically a white to pale yellow solid. | Thermo Scientific Chemicals[6] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | ChemicalBook[7] |
Commercial Availability and Procurement
This compound is available commercially, primarily as a research-grade chemical from specialized suppliers. It is not typically produced in bulk but is readily accessible in laboratory-scale quantities. Researchers should note that this compound is often synthesized on demand or stocked in limited quantities. The precursor, 2-Bromo-6-(trifluoromethyl)pyridine , is more widely available from a larger number of suppliers.[7][8][9][10][11]
Table of Representative Suppliers:
| Supplier | Product Name/Number | Typical Purity | Notes |
| Sigma-Aldrich | Varies (often listed under custom synthesis or by structure) | ≥95% | Precursors like 2-Bromo-6-(trifluoromethyl)pyridine are standard catalog items (e.g., Product# 661147). |
| Thermo Scientific | Varies (often listed under custom synthesis or by structure) | ≥96% (GC) | The precursor is available (e.g., Catalog# H25749).[6] |
| AK Scientific, Inc. | Varies (often listed under custom synthesis or by structure) | ≥98% (HPLC) | A known supplier of related building blocks like the precursor (Product# V1374).[8] |
| Specialty Chemical Suppliers | Various | ≥95% | Numerous smaller suppliers specializing in heterocyclic building blocks list this compound or offer custom synthesis.[9][10] |
Note: All products are intended for research and development use only and must be handled by technically qualified individuals.[8]
Synthetic Strategy: A Practical Laboratory Approach
While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and cost. A common and effective strategy involves the ortho-functionalization of a readily available pyridine precursor. The workflow below outlines a plausible and efficient two-step synthesis starting from 2-Bromo-6-(trifluoromethyl)pyridine.
Step 1: Ortho-Formylation via Directed Metalation The process begins with the regioselective deprotonation of 2-Bromo-6-(trifluoromethyl)pyridine at the C3 position. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is used at low temperatures (-78 °C) to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to introduce an aldehyde group at the C3 position, yielding 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
Step 2: Reduction to the Primary Alcohol The resulting aldehyde is then selectively reduced to the target primary alcohol. Sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol is a mild and effective reducing agent for this transformation, providing a high yield of this compound with excellent purity after a standard aqueous workup and purification by column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for creating molecules with high therapeutic potential. The trifluoromethylpyridine core is a privileged scaffold found in numerous biologically active compounds.
Key Strategic Advantages:
-
Metabolic Stability: The electron-withdrawing trifluoromethyl group can shield adjacent positions on the pyridine ring from oxidative metabolism by cytochrome P450 enzymes, a common strategy to increase a drug's half-life.[2]
-
Modulation of pKa: The -CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions or improve cell permeability.
-
Vector for Cross-Coupling: The C2-bromo position is a prime site for introducing molecular complexity. It readily undergoes Suzuki coupling to add aryl or heteroaryl groups, Sonogashira coupling for alkynes, and Buchwald-Hartwig amination for amines, enabling rapid analogue synthesis.
-
Derivatization Handle: The C3-methanol group can be used to attach the scaffold to other parts of a target molecule, for example, by forming an ether linkage to a pharmacophore.
The diagram below illustrates how this building block can be integrated into a drug discovery program.
Caption: Application of the building block in synthesizing diverse chemical libraries.
This compound and its derivatives are particularly relevant in the synthesis of kinase inhibitors, which are a major class of cancer therapeutics.[1] The pyridine scaffold can act as a hinge-binding motif, while substituents installed via the bromo and methanol groups can target specific pockets in the kinase active site to achieve potency and selectivity.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from the closely related precursor, 2-Bromo-6-(trifluoromethyl)pyridine, provides a strong basis for safe handling protocols.[12][13][14]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
-
Conclusion
This compound stands out as a high-value, strategically designed building block for advanced chemical synthesis. Its commercial availability through specialized suppliers, combined with a straightforward synthetic route, makes it an accessible tool for researchers. The compound's trifecta of reactive sites—the trifluoromethyl group for modulating physicochemical properties, the bromo group for cross-coupling, and the methanol group for further derivatization—provides a powerful platform for innovation in drug discovery and materials science. Proper understanding of its properties, sourcing, and safe handling procedures is essential for leveraging its full potential in the laboratory.
References
- 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem. Benchchem.
- Safety Data Sheet for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific. (2023-09-01).
-
3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. (2022-10-06). Available at: [Link]
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons . Georgia Southern University. (2023-04). Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. (2022-10-06). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central . National Center for Biotechnology Information. (2025-07-18). Available at: [Link]
- CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents. Google Patents.
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Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. Google Patents.
-
6-Bromo-3-Pyridinemethanol 98.0%(GC) - PureSynth . PureSynth. Available at: [Link]
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A Technical Guide to the Stability and Storage of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol for Research and Development
Introduction
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromo group, a stable trifluoromethyl moiety, and a versatile hydroxymethyl handle, makes it a valuable building block for the synthesis of complex molecular architectures. The integrity of such a reagent is paramount for reproducible and successful research outcomes.
This technical guide provides a comprehensive analysis of the stability profile of this compound. As direct, in-depth stability data for this specific molecule is not extensively published, this document synthesizes information from safety data sheets (SDS) and chemical properties of closely related structural analogs. We will explore its intrinsic chemical liabilities, outline potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. Furthermore, a self-validating experimental workflow is provided for researchers to confirm the stability of their own laboratory samples.
Physicochemical Profile and Inferred Stability
The stability of a chemical compound is intrinsically linked to its structure. The key functional groups on this compound—the pyridinylmethanol, the bromo substituent, and the trifluoromethyl group—each contribute to its overall reactivity and degradation profile.
Caption: Potential degradation pathways for the title compound.
-
Oxidation: The primary alcohol (hydroxymethyl group) is the most susceptible site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This is a common degradation pathway for benzylic-type alcohols.
-
Hydrolysis and Nucleophilic Substitution: The carbon-bromine bond on the pyridine ring can be a target for hydrolysis, particularly at non-neutral pH, leading to the formation of the corresponding pyridinol. While generally stable, this process can be accelerated by the presence of moisture and elevated temperatures.
-
Photodegradation: Aromatic bromides are known to be sensitive to light, particularly UV radiation. Energy from light can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a complex mixture of degradation products.
-
Thermal Decomposition: Like many halogenated organic molecules, excessive heat can cause decomposition, releasing toxic and corrosive gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides. [1]
Recommended Storage and Handling Protocols
Based on the inferred stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound.
4.1 Core Storage Conditions
The following conditions are recommended for the long-term storage of the compound:
-
Temperature: Store in a cool place. [2]Refrigeration (2-8 °C) is ideal. For long-term archival, storage at -20 °C is recommended. Avoid repeated freeze-thaw cycles if dissolved in a solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidative degradation of the hydroxymethyl group. Containers should be tightly sealed to prevent moisture and air ingress. [3]* Light: Protect from light. [4]Use amber glass vials or store containers in a dark location to prevent photodegradation.
-
Container: Use tightly closed, appropriate containers. [1]For solids, glass vials with PTFE-lined caps are suitable.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | Slows kinetic rates of all degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the hydroxymethyl group. |
| Light Exposure | Protect from light (Amber vial / dark) | Prevents photolytic cleavage of the C-Br bond. |
| Moisture | Keep in a dry place. [2][5] | Minimizes potential for hydrolysis. |
| Container | Tightly sealed glass vial. [1][5]| Prevents contamination and exposure to air/moisture. |
4.2 Handling
-
Handle in a well-ventilated area, preferably within a chemical fume hood. [2][6]* When handling, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2][1]* Minimize the time the container is open to the atmosphere. If possible, weigh and dispense the compound under a gentle stream of inert gas.
-
Avoid contact with incompatible materials such as strong oxidizing agents. [2][1]
Protocol: A Self-Validating Stability Study
To ensure the trustworthiness of experimental results, researchers should validate the purity of their reagents. This protocol outlines a forced degradation (stress testing) study to assess the stability of this compound under various conditions.
Caption: Experimental workflow for a self-validating stability study.
Objective: To determine the stability of this compound under accelerated degradation conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Causality: ACN is a common, relatively inert solvent for HPLC analysis that dissolves a wide range of organic compounds.
-
-
Experimental Setup:
-
Control Sample (T=0): Immediately dilute a portion of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze by HPLC. Store the remaining stock at -20°C, protected from light.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Place a sealed quartz vial (or HPLC vial) of the stock solution in a photostability chamber.
-
Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH, respectively, to achieve final concentrations of 0.1 M acid/base.
-
Oxidative Stress: Mix equal volumes of the stock solution with 6% hydrogen peroxide.
-
-
Time Points and Analysis:
-
At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid/base samples before injection.
-
Analyze all samples by a suitable reverse-phase HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient). Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~260-270 nm).
-
-
Data Interpretation:
-
Calculate the peak area of the parent compound at each time point for each condition.
-
Determine the percentage of the compound remaining relative to the T=0 control.
-
Significant degradation (>5-10%) under any condition indicates a specific vulnerability. For example, rapid degradation under H₂O₂ confirms oxidative liability.
-
This self-validating system provides direct, empirical evidence of the compound's stability profile, moving beyond inference to laboratory-specific fact.
Conclusion
While this compound is a stable compound when stored correctly, its chemical structure contains functional groups susceptible to degradation by oxidation, light, and potentially hydrolysis. The integrity of this valuable reagent is best preserved by strict adherence to storage protocols, including storage at low temperature (2-8°C or -20°C), under an inert atmosphere, and protected from light. By implementing these conditions and, when necessary, performing self-validating stability studies, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine. (2023-09-01).
- ChemicalBook.
- Jubilant Ingrevia.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Synquest Labs. 2-(Trifluoromethyl)
- Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. (2023-11-03).
- Thermo Scientific Chemicals. 2-Bromo-6-(trifluoromethyl)pyridine, 97% Product Page.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 118704042, 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol". PubChem.
- Sigma-Aldrich. Product Page for 2-Bromo-6-(trifluoromethyl)pyridine, 97%.
- ChemScene. Safety Data Sheet: (2,4,6-Trimethoxyphenyl)methanol. (2025-12-08).
- CymitQuimica. Safety Data Sheet: 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. (2025-09-25).
- Fisher Scientific. Safety Data Sheet: 2-Bromo-6-(hydroxymethyl)pyridine. (2023-10-11).
- Shira, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 70700828, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine". PubChem.
- FUJIFILM Wako. Safety Data Sheet: Boron Trifluoride Methanol Complex Methanol Solution. (2025-12-26).
- AK Scientific. Product Page for 2-Bromo-6-(trifluoromethyl)pyridine, 98% (HPLC).
- Loftsson, T. (2014). Degradation Pathways.
- Sigma-Aldrich. Product Page for (6-Bromo-pyridin-2-yl)methanol, 96%.
- ECHEMI. Product Page for 2-Bromo-6-(trifluoromethyl)pyridine.
- MedChemExpress. Product Page for (6-Bromopyridin-3-yl)methanol.
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In-depth Technical Guide: Spectroscopic Data for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
A comprehensive analysis of the spectroscopic properties of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol remains a critical gap in the available scientific literature. Despite extensive searches of chemical databases and scientific publications, detailed experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this specific compound—is not publicly available at this time.
This guide, therefore, serves a dual purpose: to transparently report on the absence of specific data for this compound and to provide a framework for the anticipated spectroscopic characterization of this molecule. By examining data from closely related analogs and leveraging foundational principles of spectroscopic interpretation, we can construct a theoretical model of the expected spectral features. This approach is designed to assist researchers, scientists, and drug development professionals in the prospective identification and characterization of this compound.
Context and Significance
This compound belongs to a class of fluorinated pyridine derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity. The bromo- and hydroxyl- functionalities provide versatile handles for further chemical modifications, making this molecule a potentially valuable building block in organic synthesis. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and quality control.
Theoretical Spectroscopic Profile
Based on the chemical structure of this compound and known spectroscopic data for analogous compounds, a predicted spectroscopic profile can be outlined.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton.
-
Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.
-
Methylene Protons: A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the -CH₂OH group, likely appearing in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton: A broad singlet is predicted for the -OH proton, the chemical shift of which can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the bromine and trifluoromethyl groups will have characteristic chemical shifts.
-
Trifluoromethyl Carbon: A quartet is anticipated for the -CF₃ carbon due to coupling with the three fluorine atoms.
-
Methylene Carbon: A single peak corresponding to the -CH₂OH carbon is expected, typically in the range of δ 60-70 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-F Stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ will be indicative of the C-F bonds of the trifluoromethyl group.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br bond.
Predicted Mass Spectrum
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.02 g/mol )[1]. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) is expected.
-
Fragmentation: Common fragmentation pathways may include the loss of the hydroxyl group, the trifluoromethyl group, or the bromine atom.
Experimental Workflow for Spectroscopic Data Acquisition
For researchers who synthesize or acquire this compound, the following workflow outlines the standard procedures for obtaining the necessary spectroscopic data.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Step-by-Step Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals, determine chemical shifts (ppm) relative to a reference standard (e.g., TMS), and analyze coupling patterns. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
3.1.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method (e.g., as a thin film on a salt plate for liquids/oils, or as a KBr pellet for solids).
-
Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.1.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) or electrospray ionization (ESI)).
-
Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion and Future Outlook
While a definitive, experimentally validated spectroscopic dataset for this compound is currently unavailable in the public domain, this guide provides a robust theoretical framework for its anticipated spectral characteristics. The provided protocols offer a standard methodology for researchers to obtain and interpret the necessary data.
The publication of experimentally derived spectroscopic data for this compound is highly encouraged to facilitate future research and development in fields that rely on fluorinated pyridine scaffolds. Such data will be invaluable for ensuring the quality and reproducibility of scientific studies involving this potentially important chemical entity.
References
[2] PubChem. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. Available at: [Link]. (Accessed: January 20, 2026).
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A Senior Application Scientist's Guide to (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry
The incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern drug design, and for good reason. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the therapeutic profile of a drug candidate. When appended to a privileged scaffold like the pyridine ring, the resulting molecule becomes a highly valuable building block for medicinal chemists. The trifluoromethyl group is a potent electron-withdrawing moiety that can significantly alter the pKa of nearby functionalities, influencing receptor binding and metabolic stability. Its lipophilicity can improve membrane permeability and oral bioavailability, while its steric bulk can provide a handle for tuning selectivity. This guide provides an in-depth technical overview of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate for the synthesis of novel therapeutics, from its fundamental properties to a robust, field-proven synthetic protocol.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃NO | PubChem |
| Molecular Weight | 256.02 g/mol | [1] |
| Monoisotopic Mass | 254.95066 Da | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Predicted XlogP | 1.6 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 1 | [1] |
Synthesis and Mechanistic Insights: A Protocol for Directed ortho-Metalation
The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the substituents on the pyridine ring to achieve regioselective deprotonation and subsequent functionalization. The starting material for this synthesis is the commercially available 2-Bromo-6-(trifluoromethyl)pyridine.
The Rationale Behind the Synthetic Strategy
The choice of a directed ortho-metalation approach is guided by the electronic properties of the substituents on the pyridine ring. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which increases the acidity of the protons on the pyridine ring, particularly at the adjacent 5-position. However, the bromine atom at the 2-position, while also electron-withdrawing, can act as a directing group for lithiation at the 3-position through coordination with the organolithium reagent. The nitrogen atom in the pyridine ring also plays a crucial role in directing the lithiation to the ortho positions (2 and 6). In this case, with the 2- and 6-positions occupied, the most likely site for deprotonation by a strong base like n-butyllithium is the 3-position, driven by the combined directing effects of the bromine and the ring nitrogen.
Following successful lithiation to generate the highly reactive organolithium intermediate, the reaction is quenched with a suitable electrophile to install the desired hydroxymethyl group. Anhydrous formaldehyde, or its solid polymer paraformaldehyde, serves as an excellent electrophile for this purpose.
Experimental Protocol
Reaction: Synthesis of this compound
Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1)[2][3][4][5][6]
Reagents:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Paraformaldehyde, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via cannula to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of TMEDA: Anhydrous TMEDA (1.2 eq) is added dropwise to the cooled solution.
-
Lithiation: n-Butyllithium in hexanes (1.1 eq) is added dropwise to the reaction mixture at a rate that maintains the internal temperature below -70 °C. The solution is then stirred at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Anhydrous paraformaldehyde (2.0 eq) is added in one portion to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is not an end product in itself but rather a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional handles—the bromo substituent, the hydroxyl group, and the pyridine nitrogen—allows for a wide range of subsequent chemical transformations.
-
The Bromo Substituent: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the introduction of a diverse array of aryl, heteroaryl, alkyl, and amino groups at the 2-position of the pyridine ring.
-
The Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of other functionalities. It can also be converted to a leaving group for nucleophilic substitution or used in ether and ester formation.
-
The Pyridine Nitrogen: The basicity of the pyridine nitrogen allows for salt formation and can play a crucial role in binding to biological targets through hydrogen bonding or ionic interactions.
The trifluoromethyl group's contribution to metabolic stability and lipophilicity makes this scaffold particularly attractive for developing central nervous system (CNS) active agents, where blood-brain barrier penetration is often a significant hurdle.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3][4]
-
Reagents: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with extreme care. TMEDA is a flammable and corrosive liquid. Paraformaldehyde is flammable and harmful if swallowed.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. The lithiation reaction is highly exothermic and requires strict temperature control.
References
-
PubChem. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. Retrieved from [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Retrieved from [Link]
- Snieckus, V. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Pure and Applied Chemistry, 62(10), 2047-2056.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
PubChem. 2-bromo-6-(trifluoromethyl)pyridin-3-ol. Retrieved from [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
LookChem. Cas 189278-27-1,2-Bromo-6-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. Preparation method for 2,6-dibromo methyl pyridine.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential hazards and essential safety precautions for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following protocols and insights are grounded in established safety principles and data extrapolated from structurally analogous compounds to ensure a comprehensive understanding of the risks and their mitigation.
Compound Profile and Inherent Risks
Structural Analogs and Their Implications:
-
2-Bromo-6-(trifluoromethyl)pyridine: This precursor highlights the potential for toxicity and irritation associated with the core heterocyclic structure.[1]
-
(6-Bromo-pyridin-2-yl)methanol: This analog points to the risks of skin and eye irritation.[2][3]
-
Methanol: The presence of the methanol group introduces risks of toxicity, particularly to the optic nerve and central nervous system, and flammability.[4][5][6]
Based on these analogs, this compound should be treated as a compound with the potential for:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][7][8][9]
-
Skin and Eye Irritation/Corrosion: Capable of causing significant irritation or burns upon contact.[2][3][7][10][11]
-
Specific Target Organ Toxicity: Potential for damage to the respiratory system, central nervous system, and eyes.[3][7][10][11]
Hazard Identification and Risk Mitigation
A thorough risk assessment is paramount before any experimental work is undertaken. The following table summarizes the anticipated hazards based on GHS classifications of similar compounds.
| Hazard Class | Anticipated Classification | Rationale and Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Assumed to be harmful or toxic. Avoid ingestion, skin contact, and inhalation of dust or vapors.[4][7][8][9] |
| Skin Corrosion / Irritation | Category 2 (Irritant) to Category 1 (Corrosive) | The brominated pyridine structure suggests a high potential for skin irritation or burns.[2][3][7][10][11] Always wear appropriate gloves and a lab coat. |
| Serious Eye Damage / Irritation | Category 2A (Irritant) to Category 1 (Damage) | High likelihood of causing serious eye irritation or irreversible damage.[1][2][3][7][10][11] Chemical safety goggles and a face shield are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause irritation to the respiratory tract.[3][7][10] Handle in a chemical fume hood. |
Risk Assessment Workflow:
The following diagram outlines a systematic approach to risk assessment for handling this compound.
Caption: Risk Assessment and Mitigation Workflow for Novel Compounds.
Standard Operating Procedures for Safe Handling
Adherence to the following step-by-step protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[1] A face shield should be worn when handling larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.[12]
-
Lab Coat: A full-length laboratory coat, preferably flame-retardant, should be worn and kept fastened.
-
Clothing: Long pants and closed-toe shoes are required.
-
-
Respiratory Protection: All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed in a properly functioning chemical fume hood.[7][10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[1]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are imperative.
Handling and Storage Protocols
-
Handling:
-
Storage:
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]
Spill and Leak Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1]
-
Do not dispose of down the drain.
-
Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled bag for hazardous waste disposal.
Conclusion
While this compound is a valuable reagent in pharmaceutical research and development, its potential hazards necessitate a proactive and informed approach to safety. By understanding the risks extrapolated from analogous compounds and rigorously implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate these risks and maintain a safe laboratory environment.
References
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Merck Millipore. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
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Merck Millipore. (2024, November 29). Safety Data Sheet: Methanol, boron trifluoride-methanol complex (1:2). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. Retrieved from [Link]
-
GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]
-
PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[3]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of a particularly challenging substrate: (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. This substrate presents a unique combination of electronic and functional features that require careful consideration for successful C-N bond formation. The presence of a highly electron-deficient pyridine ring, a sterically demanding and strongly electron-withdrawing trifluoromethyl group, and a potentially reactive hydroxymethyl substituent necessitates a tailored approach to reaction optimization.
These application notes are designed to provide researchers with a deep understanding of the key parameters governing this transformation, detailed experimental protocols, and troubleshooting strategies to enable the efficient and high-yielding synthesis of a diverse range of N-aryl and N-alkyl aminopyridine derivatives.
Substrate-Specific Considerations: A Trifecta of Challenges
The successful amination of this compound hinges on navigating three primary challenges inherent to its structure:
-
Electron-Deficient Pyridine Ring: The pyridine core, further deactivated by the potent electron-withdrawing trifluoromethyl group, renders the C-Br bond less susceptible to oxidative addition to the palladium(0) catalyst. This can lead to sluggish or incomplete reactions. Overcoming this hurdle often requires the use of highly active catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands.
-
The Trifluoromethyl Group: The CF₃ group at the 6-position exerts a strong steric and electronic influence. Its bulkiness can hinder the approach of the amine nucleophile and the coordination of the palladium catalyst. Furthermore, its powerful electron-withdrawing nature can affect the stability of reaction intermediates.
-
The Hydroxymethyl Group: The presence of a primary alcohol at the 3-position introduces a potential site for side reactions. While the Buchwald-Hartwig amination is known for its functional group tolerance, the basic conditions employed can lead to deprotonation of the hydroxyl group. This alkoxide species could potentially coordinate to the palladium center, leading to catalyst inhibition or undesired etherification side products. The choice of a suitable base is therefore critical to mitigate these potential complications.[4]
Catalytic System Selection: The Key to Success
The selection of the palladium precursor, ligand, and base is paramount for achieving high yields and selectivity in the amination of this challenging substrate.
Palladium Precursors
A variety of palladium(0) and palladium(II) precursors can be employed. Common choices include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used, air-stable Pd(0) source.
-
Palladium(II) acetate (Pd(OAc)₂): Requires in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[5]
Phosphine Ligands: The Heart of the Catalyst
The choice of ligand is arguably the most critical factor. For electron-deficient heteroaryl halides, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[6] Recommended ligands for this substrate include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for challenging substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the coupling of primary amines.[2]
The Crucial Role of the Base
The base plays a dual role: it deprotonates the amine to generate the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. For substrates with base-sensitive functional groups like the hydroxymethyl group, a careful selection is necessary.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base that is often effective. However, its high basicity could potentially lead to side reactions involving the hydroxyl group.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that has been shown to be compatible with a variety of functional groups, including alcohols.[7]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker inorganic bases that can be advantageous when dealing with sensitive substrates, though they may require higher reaction temperatures or longer reaction times.[8]
Data Presentation: Recommended Reaction Parameters
The following tables provide a starting point for the optimization of the Buchwald-Hartwig amination of this compound with primary and secondary amines.
| Parameter | Recommended Conditions for Primary Amines | Recommended Conditions for Secondary Amines |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol % Pd) | Pd(OAc)₂ (2-4 mol % Pd) |
| Ligand | BrettPhos (1.2-2.4 mol %) | XPhos (2.4-4.8 mol %) |
| Base | LHMDS (1.4-2.0 equiv) | NaOtBu (1.4-2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (see table above)
-
Phosphine ligand (see table above)
-
Base (see table above)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
In a glovebox, to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Remove the sealed vessel from the glovebox and add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture. If the amine is a liquid, it should be degassed prior to addition.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanol.
Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate choice of ligand or base | - Use a pre-catalyst or ensure complete reduction of Pd(II) precursor.- Use freshly opened or purified reagents and anhydrous, degassed solvents.- Ensure the reaction is set up under a rigorously inert atmosphere.- Screen a panel of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (NaOtBu, LHMDS, Cs₂CO₃). |
| Hydrodehalogenation | - Competing β-hydride elimination- Presence of water or other proton sources | - Use a more sterically hindered ligand to disfavor β-hydride elimination.- Ensure all reagents and solvents are strictly anhydrous. |
| Formation of Side Products | - Reaction with the hydroxymethyl group- Dimerization of the starting material | - Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) or a non-nucleophilic base (LHMDS).- Lower the reaction temperature.- Adjust the catalyst loading and ligand-to-metal ratio. |
| Difficulty in Product Isolation | - Product is highly polar- Emulsion formation during workup | - Use a more polar eluent system for column chromatography.- Consider derivatization of the hydroxyl group to facilitate purification.- Add brine to the aqueous layer to break up emulsions. |
Conclusion
The Buchwald-Hartwig amination of this compound, while challenging, is a highly valuable transformation for the synthesis of novel aminopyridine derivatives. By carefully selecting the appropriate catalyst system, particularly the phosphine ligand and base, and by adhering to rigorous experimental techniques, researchers can achieve high yields and overcome the inherent difficulties posed by this electron-deficient and functionalized substrate. The protocols and insights provided in these application notes serve as a robust foundation for the successful implementation and optimization of this important C-N bond-forming reaction.
References
-
Wu, B., Wang, H.-L., Pettus, L., Wurz, R. P., Doherty, E. M., Henkle, B., McBride, H. J., Saris, C. J. M., Wong, L. M., & ... (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442-4445. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508-511. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
Wang, Z., & Li, J. J. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Gontcharov, A. V., & Buchwald, S. L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855–17866. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
-
Reddy, K. S., & Buchwald, S. L. (2014). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters, 16(24), 6374–6377. [Link]
-
NROChemistry. (2021, July 2). Buchwald-Hartwig Coupling [Video]. YouTube. [Link]
-
Stradiotto, M., & Kelly, M. B. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 45(34). [Link]
-
Reddit. (2022, August 1). Buchwald Hartwig coupling. r/Chempros. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3559–3567. [Link]
-
da Silva, A. B., Pires, B. R., & de Oliveira, R. B. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 27(19), 6539. [Link]
-
da Silva, A. B., Pires, B. R., & de Oliveira, R. B. (2022). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]
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- 8. mdpi.com [mdpi.com]
Application and Protocol Guide: Selective Oxidation of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol to its Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of methodologies for the selective oxidation of the primary alcohol, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, to the corresponding aldehyde, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules, where the aldehyde functionality serves as a versatile handle for further chemical modifications.
The substrate presents a unique synthetic challenge due to the electronic properties of the substituted pyridine ring. The presence of two potent electron-withdrawing groups, a bromine atom and a trifluoromethyl group, significantly deactivates the ring and can influence the reactivity of the benzylic-type alcohol. Furthermore, the basic nitrogen atom of the pyridine ring can potentially interact with acidic reagents or intermediates, leading to side reactions or inhibition of the desired oxidation.
This guide will delve into three robust and widely adopted oxidation protocols: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and oxidation using Manganese Dioxide (MnO₂). Each method will be discussed in the context of its mechanism, suitability for the specific substrate, and practical considerations for laboratory execution.
Comparative Overview of Selected Oxidation Methods
The choice of an oxidizing agent is paramount to achieving a high yield and clean conversion of the starting alcohol to the desired aldehyde, without over-oxidation to the carboxylic acid. The table below provides a comparative summary of the three methods detailed in this guide.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Low temperature (-78 °C), anhydrous | Mild, high yields, avoids toxic metals, tolerant of many functional groups.[1][2] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to water. |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, neutral pH, anhydrous | Very mild, high selectivity for aldehydes, rapid reaction times, easy workup.[3][4][5] | Reagent is expensive and potentially explosive on a large scale.[5] |
| Manganese Dioxide (MnO₂) Oxidation | Activated Manganese Dioxide | Room temperature to reflux, neutral | Selective for benzylic and allylic alcohols, heterogeneous (easy removal of reagent), mild conditions.[6][7] | Requires a large excess of reagent, reactivity is highly dependent on the activation method of MnO₂. |
Method 1: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[2][8] Its low-temperature conditions make it ideal for substrates with sensitive functional groups.
Reaction Mechanism
The mechanism involves the initial formation of a chloro(dimethyl)sulfonium chloride from the reaction of DMSO and oxalyl chloride.[8] This electrophilic sulfur species then reacts with the alcohol to form an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-type elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][8]
Caption: Swern Oxidation Mechanism Overview.
Detailed Protocol
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (volume to make a ~0.5 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: To one of the addition funnels, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: In the second addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then warm to room temperature over 45 minutes.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the synthesis of aldehydes from primary alcohols.[3][4] It employs a hypervalent iodine(V) reagent and is known for its operational simplicity, neutral reaction conditions, and broad functional group tolerance.[5] These characteristics make it an excellent choice for the oxidation of the electron-deficient and potentially acid-sensitive substrate.
Reaction Mechanism
The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the DMP reagent to form a periodinane intermediate. A base (often the acetate byproduct) then abstracts the α-proton, leading to a reductive elimination that furnishes the aldehyde, acetic acid, and a reduced iodine(III) species.[3][9]
Caption: Experimental Workflow for DMP Oxidation.
Detailed Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM (to make a ~0.1 M solution).
-
DMP Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with DCM (2 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash chromatography (hexanes/ethyl acetate gradient) to afford the pure aldehyde.
Method 3: Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide (MnO₂) is a classic, mild oxidant that is particularly effective for the selective oxidation of allylic and benzylic alcohols.[6][7] The pyridinyl methanol substrate is analogous to a benzylic alcohol, making MnO₂ a suitable choice. The reaction is heterogeneous, which simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration.
Causality Behind Experimental Choices
The reactivity of MnO₂ is highly dependent on its method of preparation and activation. Commercially available "activated" MnO₂ is often used. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform to facilitate the adsorption of the alcohol onto the surface of the MnO₂. A large excess of MnO₂ is generally required to drive the reaction to completion.
Detailed Protocol
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 equivalent) in DCM or CHCl₃ (to make a ~0.05 M solution).
-
MnO₂ Addition: Add activated MnO₂ (10-20 equivalents by weight) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature or gentle reflux. The reaction progress should be monitored by TLC. Due to the heterogeneous nature, it is crucial to filter a small aliquot and concentrate it before spotting on a TLC plate.
-
Work-up: Once the starting material has been consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with DCM or CHCl₃.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: The product can be further purified by silica gel chromatography if necessary.
Conclusion
The selective oxidation of this compound to its aldehyde is a key synthetic transformation that requires careful consideration of the reagent and reaction conditions due to the electron-deficient nature of the substrate. The Swern oxidation, Dess-Martin periodinane oxidation, and manganese dioxide oxidation all represent viable and effective methods to achieve this conversion. The choice among them will depend on factors such as scale, available equipment, cost, and the desired level of operational simplicity. For laboratory-scale synthesis where mild conditions and a straightforward workup are prioritized, the Dess-Martin periodinane oxidation is often the method of choice. The Swern oxidation offers a cost-effective alternative for larger scales, provided the necessary low-temperature equipment is available. Manganese dioxide provides a simple, albeit potentially slower, alternative with an exceptionally easy workup.
References
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]
-
Dess–Martin oxidation - Wikipedia. Available at: [Link]
-
Swern oxidation - Wikipedia. Available at: [Link]
-
Dess-Martin-Periodinane oxidation - YouTube. Available at: [Link]
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. Available at: [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]
-
Swern Oxidation Mechanism - Chemistry Steps. Available at: [Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC. Available at: [Link]
-
Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Swern Oxidation Proceedure - MSU chemistry. Available at: [Link]
-
Manganese(IV) oxide - Organic Chemistry Portal. Available at: [Link]
-
swern oxidation - Organic Chemistry Portal - Literature. Available at: [Link]
-
Selective Oxidation of Short-Chain Alcohols on Spinel CoFe2O4 (001) Surfaces: Mechanistic Insights from DFT | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
The Role of Iodine and Pyridine Bases in the Electrocatalytic Oxidation of Alcohols Mediated by 4-AcNH-TEMPO - Shubina - Russian Journal of Electrochemistry. Available at: [Link]
-
Oxidation with Manganese Dioxide - TRUNNANO. Available at: [Link]
-
Deoxytrifluoromethylation of Alcohols - PMC - NIH. Available at: [Link]
-
(PDF) Electron‐Deficient Phenanthrenequinone Derivative for Photoactivated Hydrogen Atom Transfer Mediated Oxidation of Secondary Alcohols - ResearchGate. Available at: [Link]
-
Solvent free oxidation of alcohols with manganese dioxide - ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed. Available at: [Link]
-
Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC - NIH. Available at: [Link]
-
(PDF) A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media - ResearchGate. Available at: [Link]
-
a-kinetic-study-of-the-oxidation-of-2-pyridinemethanol-2-pyridinecarboxaldehyde-and-2-6-pyridinedimethanol-by-chromium-vi-in-acidic-aqueous-media - Ask this paper | Bohrium. Available at: [Link]
-
the chromic acid oxidation of aryl trifluoromethyl alcohols: isotope and substituent effects. Available at: [Link]
Sources
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
The Strategic deployment of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a prized substituent due to its profound effects on a molecule's physicochemical and pharmacokinetic properties.[1] This application note delves into the utility of a highly functionalized and versatile building block, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, in the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the Transforming Growth Factor-β (TGF-β) pathway.
The presence of the trifluoromethyl group can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[1] When appended to a pyridine ring, a common scaffold in medicinal chemistry, it creates a unique electronic environment that can be exploited for selective molecular interactions. The bromine atom at the 2-position and the hydroxymethyl group at the 3-position of the pyridine ring provide orthogonal handles for a variety of chemical transformations, making this compound a valuable starting material for the construction of complex molecular architectures.
This guide will provide a detailed overview of the strategic considerations for using this building block, comprehensive protocols for its key transformations, and a case study illustrating its application in the synthesis of a potent TGF-β type II receptor (TGF-βRII) inhibitor.
Core Attributes of the Building Block: A Strategic Analysis
The efficacy of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
| Functional Group | Position | Role in Synthesis | Strategic Advantage |
| Bromine | 2 | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Enables the introduction of diverse aryl, heteroaryl, and alkyl substituents to build molecular complexity. |
| Hydroxymethyl | 3 | Can be oxidized to an aldehyde or acid, or used in etherification and esterification reactions. | Provides a versatile handle for linking to other molecular fragments or for introducing pharmacophoric features. |
| Trifluoromethyl | 6 | Electron-withdrawing group. | Modulates the reactivity of the pyridine ring, influences pKa, and enhances drug-like properties. |
| Pyridine Ring | - | Aromatic scaffold. | A privileged structure in medicinal chemistry, often involved in key binding interactions with biological targets. |
Application Case Study: Synthesis of a TGF-βRII Inhibitor
The TGF-β signaling pathway plays a crucial role in cellular processes and its dysregulation is implicated in various diseases, including cancer and fibrosis.[2][3] Small molecule inhibitors of TGF-β receptors are therefore of significant therapeutic interest. The following workflow outlines the synthesis of a potent TGF-βRII inhibitor, demonstrating the strategic use of this compound.
Caption: Synthetic workflow for a TGF-βRII inhibitor.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Oxidation of this compound to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Rationale: The oxidation of the primary alcohol to an aldehyde is a critical step to enable subsequent C-C or C-N bond-forming reactions. Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation, often providing high yields with minimal side products.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the bromopyridine and a variety of aryl or heteroaryl boronic acids. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often employed.
Materials:
-
2-Bromo-6-(trifluoromethyl)nicotinaldehyde
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane and water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To a Schlenk tube or microwave vial, add 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)2 (0.05 eq) and SPhos (0.1 eq).
-
Add the catalyst system to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the coupled product.
Sources
- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]
synthesis of kinase inhibitors from (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol.
An Application Guide to the Synthesis of Novel Kinase Inhibitors from (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic utilization of this compound as a pivotal starting material for the synthesis of potential kinase inhibitors. Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1][2] The unique structural features of the title compound—a versatile pyridine core, a strategically placed bromine atom for cross-coupling, a trifluoromethyl group to enhance pharmacological properties, and a methanol moiety for further functionalization—make it an exceptionally valuable scaffold. This document provides an in-depth exploration of robust synthetic methodologies, principally the Suzuki-Miyaura and Sonogashira cross-coupling reactions, complete with detailed, field-tested protocols.
Introduction: The Strategic Advantage of the Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] In the context of kinase inhibition, its derivatives are adept at forming key hydrogen bonds within the ATP-binding site of kinases, particularly with the hinge region. The starting material, this compound, is pre-functionalized with features that medicinal chemists can strategically exploit:
-
2-Bromo Position : The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of a wide array of aryl, heteroaryl, or alkynyl moieties to explore the kinase's binding pocket.[3]
-
6-(Trifluoromethyl) Group : The -CF₃ group is a powerful bioisostere. Its inclusion can significantly enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and improve binding affinity through favorable interactions.[4][5] This group deactivates the aromatic ring, which can also modulate reaction chemistry.[4]
-
3-Methanol Group : The primary alcohol (-CH₂OH) provides an additional point for diversification. It can act as a hydrogen bond donor or be modified into other functional groups (e.g., ethers, esters, or oxidized to an aldehyde/acid) to fine-tune solubility and target engagement.
This guide focuses on leveraging the 2-bromo position to construct diverse molecular libraries poised for screening as kinase inhibitors.
Core Synthetic Workflow: C-C Bond Formation
The primary strategy for elaborating the this compound scaffold involves a palladium-catalyzed cross-coupling reaction. This approach is modular, allowing for the rapid generation of a library of analogues by simply varying the coupling partner. The two most robust and widely applied methods for this purpose are the Suzuki-Miyaura and Sonogashira reactions.
Caption: Core synthetic strategies for functionalizing the scaffold.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Diversification
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C(sp²)-C(sp²) bonds.[3][6]
Causality Behind Experimental Choices:
-
Catalyst : A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst like Pd(dppf)Cl₂ which is reduced in situ. The dppf ligand is bulky and electron-rich, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base : A base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6] An aqueous solution of the base is often used.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. The organic solvent solubilizes the starting material and catalyst, while water dissolves the inorganic base.[6]
-
Inert Atmosphere : The catalytic cycle involves electron-rich, air-sensitive Pd(0) species. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and degradation.
Detailed Step-by-Step Methodology:
-
Reagent Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (2.0-3.0 eq.).
-
Inerting the System : Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Under a positive pressure of Argon, add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq.).
-
Reaction Execution : Heat the reaction mixture to 90-100 °C.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 8-16 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. This removes the inorganic base and salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.
-
Validation : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Suzuki Couplings
| Entry | Arylboronic Acid Partner | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | 75-90% | |
| 2 | 4-Methoxyphenylboronic acid | 70-85% | |
| 3 | 1H-Indole-5-boronic acid | 60-75% | |
| 4 | Pyridin-4-ylboronic acid | 55-70% |
Protocol 2: Sonogashira Coupling for Alkynyl Linkers
The Sonogashira coupling provides a powerful method for linking the pyridine scaffold to a terminal alkyne, creating a rigid, linear linker often found in potent kinase inhibitors.[7]
Causality Behind Experimental Choices:
-
Dual Catalysis : This reaction uniquely employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[8][9]
-
Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the solvent in many cases.[9]
-
Solvent : Anhydrous, deoxygenated solvents like THF or DMF are used in conjunction with the amine base.
-
Inert Atmosphere : Similar to the Suzuki coupling, this reaction is sensitive to oxygen and requires an inert atmosphere to protect the catalysts.
Detailed Step-by-Step Methodology:
-
Reagent Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Inerting : Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up : Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash with water and brine to remove the amine salt and copper residues.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne Partner | Product Structure | Expected Yield (%) |
| 1 | Phenylacetylene | 80-95% | |
| 2 | Ethynyltrimethylsilane | 85-95% | |
| 3 | Propargyl alcohol | 70-85% | |
| 4 | 4-Ethynylaniline | 65-80% |
Application in Kinase Signaling Pathways
The synthesized compounds are designed to target the ATP-binding site of protein kinases. Dysregulation of kinase signaling pathways, such as the MAPK/JNK pathway, is a common driver of cancer cell proliferation and survival. The inhibitors developed from this scaffold can potentially block the signaling cascade at a critical node.
Caption: Inhibition of a generic MAPK signaling pathway.
Conclusion
This compound stands out as a superior starting material for constructing libraries of potential kinase inhibitors. Its inherent functionalities allow for the strategic application of robust and versatile synthetic methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols detailed herein provide a solid, reproducible foundation for researchers in drug discovery to systematically explore chemical space, leading to the identification of novel, potent, and selective kinase inhibitors for therapeutic development.
References
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.
- ACS Publications. Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step | The Journal of Organic Chemistry.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- NIH National Library of Medicine. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- NIH National Library of Medicine. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH National Library of Medicine. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- BenchChem. Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- NIH National Library of Medicine. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium and copper co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][2] Its application extends across pharmaceuticals, natural products, and materials science.[2][3]
Alkynylpyridines, in particular, are privileged structural motifs in medicinal chemistry and drug development. The incorporation of an alkyne moiety into a pyridine scaffold can significantly modulate a molecule's pharmacological profile, influencing its binding affinity, metabolic stability, and pharmacokinetic properties. The specific substrate, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, presents a unique synthetic challenge and opportunity. The presence of a strongly electron-withdrawing trifluoromethyl group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[4][5] Concurrently, the hydroxymethyl group introduces a potential site for side reactions, necessitating carefully optimized conditions to ensure chemoselectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling with this compound. We will delve into the mechanistic rationale behind the choice of conditions, present a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.
Key Considerations for the Sonogashira Coupling of this compound
The successful Sonogashira coupling of this substrate hinges on a nuanced understanding of its electronic and steric properties. The pyridine ring is rendered electron-deficient by the synergistic effect of the ring nitrogen and the potent electron-withdrawing trifluoromethyl group at the 6-position. This electronic feature is advantageous, as it polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst.[5]
A critical consideration is the compatibility of the free hydroxymethyl group with the reaction conditions. Fortunately, the Sonogashira coupling is known to be tolerant of free alcohol functionalities, obviating the need for a protection-deprotection sequence which would add to the step count and reduce overall yield.[6] The choice of base is paramount; an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically employed to act as both a scavenger for the HBr byproduct and, in some cases, as the solvent.[2] These bases are generally not strong enough to deprotonate the hydroxymethyl group, thus preserving its integrity throughout the reaction.
Comparative Reaction Conditions for Sonogashira Coupling of Bromopyridines
To provide a rational basis for protocol development, the following table summarizes various conditions reported for the Sonogashira coupling of structurally related bromopyridines. This data highlights the common catalyst systems, bases, solvents, and temperatures employed for these transformations.
| Aryl Bromide Substrate | Alkyne | Catalyst System (mol%) | Base / Solvent | Temperature (°C) & Time | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N / DMF | 100 °C, 3 h | 96 | [7] |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15), CuI (30) | Et₃N / THF | rt, 16 h | ~25 (low yield) | [6] |
| 2-Bromopyridine | Phenylacetylene | MCM-41-Pd (0.1), CuI (0.2), PPh₃ (0.2) | Et₃N / Toluene | 50 °C, 3 h | 95 | [3] |
| 2-Bromo-3-(trifluoromethoxy)pyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5), CuI (1-5) | Et₃N / THF | rt - 50 °C, 3-16 h | N/A | [8] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Terminal Alkyne | N/A | N/A | N/A | N/A | [4] |
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Catalytic cycle of the Sonogashira coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific alkynes.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.1 M.
-
Add anhydrous triethylamine (Et₃N) (3.0 equiv).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynylpyridine product.
-
Experimental Workflow
Figure 2: Experimental workflow for the Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yield or No Reaction:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Insufficient Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more active palladium catalyst or ligand system. For example, Pd(PPh₃)₄ can be used in place of PdCl₂(PPh₃)₂.
-
Base: The choice of base can be critical. If triethylamine is not effective, other amine bases such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF could be explored.
-
-
Formation of Side Products:
-
Glaser Coupling: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction promoted by the copper catalyst in the presence of oxygen. Rigorous exclusion of air is crucial. If this remains a problem, a copper-free Sonogashira protocol may be employed, although this often requires higher temperatures and different ligands.
-
Decomposition: At elevated temperatures, the substrate or product may be prone to decomposition. Careful temperature control and monitoring are important.
-
Conclusion
The Sonogashira coupling of this compound offers a direct and efficient route to valuable alkynylpyridine building blocks. The electron-deficient nature of the pyridine ring facilitates the reaction, and the hydroxymethyl group is well-tolerated under standard conditions. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the choice of base, high yields of the desired product can be achieved. This protocol provides a solid foundation for the synthesis of a diverse range of functionalized alkynylpyridines for applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
-
ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]
- Li, J., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7384-7403.
-
ResearchGate. (2025). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]
- BenchChem. (2025). Benchmarking the yield of Sonogashira reactions with 2,5-Dibromo-3-(trifluoromethyl)
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.
- Wang, Z., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11137-11156.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. BenchChem.
-
Organic Chemistry Portal. (2021). Sonogashira Coupling. Retrieved from [Link]
- Ng, K. K. H., & Glorius, F. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(11), 6473-6478.
- Ortar, G. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3875-3879.
- Reddy, B. V. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13783-13791.
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Retrieved from [Link]
- Stolle, A., et al. (2011). Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry, 13(5), 1255-1259.
- Kempe, R., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, imparting enhanced metabolic stability, increased lipophilicity, and improved bioavailability to active ingredients.[1][2] The strategic incorporation of fluorine-containing groups has been a pivotal trend in the development of high-efficacy pesticides over the past two decades.[2] Within this chemical class, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol emerges as a highly versatile and valuable building block for the synthesis of novel insecticides, fungicides, and herbicides.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its reactive handles, propose a synthetic pathway to a novel agrochemical scaffold, and provide detailed, field-proven protocols to empower researchers in their quest for next-generation crop protection agents.
Key Structural Features and Synthetic Potential
The synthetic versatility of this compound stems from its unique trifunctionalized pyridine core:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a prime site for derivatization through etherification and esterification reactions, allowing for the introduction of diverse pharmacophores and tuning of the molecule's physicochemical properties.
-
The Bromo Group (-Br): Positioned at the 2-position of the pyridine ring, this halogen serves as a key handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
-
The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of the final compound.
Proposed Synthetic Pathway: From Building Block to a Novel Insecticidal Scaffold
This section outlines a hypothetical, yet chemically robust, synthetic pathway for the elaboration of this compound into a novel insecticidal scaffold. The proposed route involves a two-step process: initial etherification of the hydroxymethyl group followed by a Suzuki cross-coupling reaction at the bromo position.
Caption: Proposed synthetic workflow for the elaboration of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the proposed synthetic transformations.
Protocol 1: Etherification of this compound
This protocol details the synthesis of 2-bromo-3-((4-fluorobenzyloxy)methyl)-6-(trifluoromethyl)pyridine, a key intermediate. The choice of a 4-fluorobenzyl group is illustrative and can be replaced with other alkyl or benzyl halides to generate a library of analogs.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Fluorobenzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 4-fluorobenzyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2-bromo-3-((4-fluorobenzyloxy)methyl)-6-(trifluoromethyl)pyridine | C₁₄H₁₀BrF₄NO | 379.14 | 80-90 | Colorless oil or white solid |
Protocol 2: Suzuki Cross-Coupling of the Intermediate Ether
This protocol describes the palladium-catalyzed Suzuki cross-coupling of the intermediate ether with an arylboronic acid to introduce further molecular diversity. A substituted pyrazoleboronic acid is exemplified here, as pyrazole moieties are common in potent insecticides.
Materials:
-
2-bromo-3-((4-fluorobenzyloxy)methyl)-6-(trifluoromethyl)pyridine (from Protocol 1)
-
(1-Methyl-1H-pyrazol-4-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine 2-bromo-3-((4-fluorobenzyloxy)methyl)-6-(trifluoromethyl)pyridine (1.0 equivalent), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Add toluene and water to the mixture (e.g., a 4:1 ratio of toluene to water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the degassed mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 3-((4-Fluorobenzyloxy)methyl)-2-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyridine | C₁₈H₁₅F₄N₃O | 379.33 | 70-85 | White to off-white solid |
Visualization of Key Relationships
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Introduction: A Versatile Building Block in Modern Drug Discovery
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its trifluoromethyl-substituted pyridine core is a prevalent motif in numerous biologically active compounds, offering unique electronic properties, metabolic stability, and lipophilicity that can significantly enhance pharmacological profiles. The strategic placement of the bromine atom at the 2-position and a hydroxymethyl group at the 3-position provides two orthogonal handles for synthetic diversification. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. This guide provides detailed protocols and expert insights into the application of this versatile substrate in several key cross-coupling transformations.
The inherent electronic nature of the pyridine ring, compounded by the potent electron-withdrawing trifluoromethyl group, renders the C-Br bond highly activated towards oxidative addition to a palladium(0) center, a critical step in most cross-coupling catalytic cycles. However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition, a challenge often referred to as the "2-pyridyl problem"[1][2][3]. Therefore, careful selection of ligands, bases, and reaction conditions is paramount for successful and high-yielding transformations.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the construction of many pharmaceutical agents[4]. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination[5][6][7][8][9].
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester[8][10][11]. This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks[12].
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst[5][8][10][13].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve yields in this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached in a two-step sequence starting from the commercially available 2-Bromo-6-(trifluoromethyl)pyridine. The first step involves the introduction of a formyl group at the 3-position to yield 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. The second step is the selective reduction of this aldehyde to the desired pyridinylmethanol.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (Intermediate 1)
The introduction of the aldehyde functionality at the C-3 position of the pyridine ring is a critical step that can be prone to low yields if not optimized. A common and effective method is directed ortho-metalation followed by quenching with an appropriate formylating agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my formylation reaction resulting in a low yield or a complex mixture of products?
Answer: Low yields in directed ortho-metalation reactions of pyridines can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making proton abstraction more challenging.
-
Incomplete Lithiation: The choice of lithiating agent and reaction conditions are crucial. For this substrate, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred over alkyllithiums (e.g., n-BuLi) to prevent nucleophilic addition to the pyridine ring. Ensure your LDA is freshly prepared or properly titrated. The reaction should be conducted at low temperatures (typically -78 °C) to maintain the stability of the lithiated intermediate.
-
Incorrect Quenching: The choice of formylating agent and the quenching procedure are critical. Anhydrous N,N-dimethylformamide (DMF) is a common and effective electrophile. It is imperative to use anhydrous DMF to avoid quenching the lithiated intermediate with residual water. The addition of DMF should be done slowly at low temperature to control the exotherm.
-
Side Reactions: The lithiated intermediate can be unstable and may undergo side reactions if not quenched promptly. Ensure that the electrophile is added as soon as the lithiation is complete.
Question 2: I am observing the formation of a significant amount of starting material even after prolonged reaction times. What could be the issue?
Answer: Recovery of the starting material is a clear indication of incomplete lithiation.
-
Insufficient Base: Ensure you are using a sufficient excess of the lithiating agent (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
Temperature Control: Maintaining a very low temperature (e.g., -78 °C) is critical for the stability of both the base and the resulting organolithium species. Any increase in temperature can lead to decomposition.
-
Solvent Purity: The use of anhydrous solvents (e.g., THF) is non-negotiable. Any trace of moisture will consume the lithiating agent and the lithiated intermediate.
Experimental Protocol: Synthesis of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2-Bromo-6-(trifluoromethyl)pyridine | 225.99 | 10.0 | 1.0 |
| Diisopropylamine | 101.19 | 12.0 | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.5 |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (30 mL) and diisopropylamine (1.7 mL, 12.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve 2-Bromo-6-(trifluoromethyl)pyridine (2.26 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the solution of the pyridine derivative dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Slowly add anhydrous DMF (1.2 mL, 15.0 mmol) to the reaction mixture.
-
After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature slowly.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
Typical Yield: 60-75%
Part 2: Reduction of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde to this compound (Target Compound)
The selective reduction of the aldehyde to the primary alcohol is the final step. The choice of reducing agent is critical to avoid unwanted side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reduction reaction is resulting in a significant amount of a debrominated side product. How can I prevent this?
Answer: Dehalogenation is a common side reaction when reducing halogenated aromatic compounds, especially with stronger reducing agents or under harsh conditions.[1][2]
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation. It is a mild and chemoselective reagent that will readily reduce the aldehyde without affecting the bromo or trifluoromethyl groups under standard conditions.[3][4] Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄), as they are more likely to cause dehalogenation.
-
Reaction Temperature: Perform the reduction at a low temperature (0 °C to room temperature). Elevated temperatures can increase the rate of dehalogenation.
-
Catalytic Hydrogenation: While catalytic hydrogenation can be used for aldehyde reductions, it is generally not recommended for this substrate as many common catalysts (e.g., Palladium on carbon) are also effective for hydrodehalogenation.[5]
Caption: Desired reduction vs. dehalogenation side reaction.
Question 2: The purification of the final product is challenging, and I am getting impure fractions. What are the best practices for purification?
Answer: The purification of fluorinated compounds can sometimes be tricky due to their unique polarity.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended.
-
TLC Analysis: Careful monitoring of the reaction and column fractions by Thin Layer Chromatography (TLC) is essential. Use a suitable stain (e.g., potassium permanganate or UV light) to visualize the spots. The product, being an alcohol, should be more polar than the starting aldehyde.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.
Experimental Protocol: Reduction to this compound
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2-Bromo-6-(trifluoromethyl)nicotinaldehyde | 254.01 | 5.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 1.5 |
| Methanol (MeOH) | - | 30 mL | - |
Procedure:
-
Dissolve 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (1.27 g, 5.0 mmol) in methanol (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Typical Yield: 85-95%
References
-
Dehalogenation. In Wikipedia; 2023. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. (n.d.). [Link]
-
Sodium Borohydride. Common Organic Chemistry. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Substituted Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult yet vital transformation. Here, we move beyond standard protocols to address the specific issues and nuances of working with pyridines, providing expert insights, troubleshooting workflows, and robust experimental designs to guide you toward a successful coupling.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental scientific principles that make the Suzuki coupling of pyridines a unique challenge. Understanding why these reactions fail is the first step toward designing successful experiments.
Q1: Why is my Suzuki coupling with a pyridine substrate so much more difficult than with a simple aryl halide?
A1: The difficulty arises primarily from the Lewis basic nitrogen atom inherent to the pyridine ring. This nitrogen can coordinate directly to the palladium catalyst, which is a Lewis acid. This coordination can lead to several detrimental outcomes:
-
Catalyst Inhibition: The pyridine substrate (or product) can act as a ligand, binding to the palladium center and occupying coordination sites. This prevents the catalyst from participating in the catalytic cycle, effectively poisoning it and shutting down the reaction.[1][2]
-
Altered Catalyst Reactivity: Even if the pyridine does not completely deactivate the catalyst, its coordination can alter the electronic properties and steric environment of the palladium center, slowing down key steps like oxidative addition or reductive elimination.[3]
This core issue is often referred to as "The 2-Pyridyl Problem," as it is most pronounced with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[4][5][6]
Q2: I'm using a 2-halopyridine. Why are my yields consistently low?
A2: In addition to the catalyst inhibition described above, 2-pyridyl organoboron reagents are notoriously unstable and prone to side reactions.[6][7]
-
Protodeboronation: This is a major competing pathway where the C-B bond of the pyridylboronic acid is cleaved by a proton source (often residual water or alcohol solvents) to generate pyridine and boric acid.[1] This removes your nucleophilic partner from the productive catalytic cycle. 2-Pyridylboronic acids are particularly susceptible to this due to the electronic effects of the adjacent nitrogen.
-
Poor Nucleophilicity: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the organoboron reagent, slowing down the crucial transmetalation step in the catalytic cycle.[8]
Q3: Does the position of the halogen (2-, 3-, or 4-) on the pyridine ring matter?
A3: Absolutely. The position of the leaving group (halide or triflate) significantly impacts reactivity due to the electronic properties of the pyridine ring.
-
2- and 4-Halopyridines: These positions are electronically activated. The electron-withdrawing nitrogen atom makes the C2 and C4 positions more electron-deficient, which facilitates the oxidative addition of the Pd(0) catalyst—often the rate-determining step.[9]
-
3-Halopyridines: The C3 position is less electronically activated. Consequently, 3-halopyridines are generally less reactive and may require more forcing conditions or highly active catalyst systems to achieve good yields.[9]
The general order of reactivity for bromopyridines is typically: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.[9]
Part 2: Catalyst & Ligand Selection Guide
Choosing the right catalyst system is the most critical decision for a successful pyridine coupling. Standard catalysts like Pd(PPh₃)₄ often fail. The key is to use ligands that can overcome the challenges of catalyst inhibition and facilitate the difficult steps of the catalytic cycle.
Q4: What type of ligand should I choose for my pyridine coupling?
A4: The modern solution to the challenges of pyridine coupling is the use of bulky, electron-rich ligands. These ligands fundamentally alter the behavior of the palladium catalyst in a beneficial way.
-
Bulky, Electron-Rich Phosphines: Ligands developed by groups like Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu are the gold standard.[1][10]
-
Mechanism of Action: Their large steric bulk promotes the final, product-releasing reductive elimination step and discourages the binding of inhibitory pyridine molecules. Their strong electron-donating ability increases the electron density on the palladium center, which accelerates the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[11]
-
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands. NHCs are even stronger electron donors than most phosphines and form very stable bonds with palladium.[1][11] This stability can prevent catalyst decomposition at high temperatures. PEPPSI-type precatalysts are particularly useful as they are often air- and water-stable, simplifying reaction setup.[2]
Q5: Is there a "one-size-fits-all" catalyst system?
A5: While there is no single universal catalyst, a system composed of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is the most common and successful starting point for challenging pyridine couplings.
The following table provides recommendations based on the nature of the pyridine substrate.
| Substrate Type | Recommended Catalyst System | Rationale & Key Considerations |
| 2- or 4-Chloropyridines | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][10] | Chlorides are less reactive than bromides.[12] Highly electron-rich and active ligands are essential to facilitate the difficult oxidative addition step. |
| 2-Bromopyridines (The "2-Pyridyl Problem") | Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos. For the boronic acid partner, consider using more stable alternatives like MIDA boronates, trifluoroborates, or pyridine-2-sulfinates.[7] | This is a notoriously difficult coupling. The focus is on preventing catalyst inhibition and using a stable form of the nucleophile to avoid protodeboronation.[4][6] |
| Sterically Hindered Pyridines | Pd catalyst with highly hindered ligands like tBuXPhos or specialized NHC ligands.[13][14] | The steric bulk of the ligand is crucial to promote reductive elimination when both coupling partners are sterically demanding. |
| Electron-Rich Pyridines | Pd(OAc)₂ with SPhos or XPhos. | Electron-donating groups on the pyridine can slow oxidative addition. A highly active, electron-rich ligand is needed to drive the reaction. |
| Pyridine Boronic Acids | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos. Use a strong, non-aqueous base like K₃PO₄ or CsF.[15] | Pyridine boronic acids are prone to decomposition.[16] Using anhydrous conditions and a suitable base is critical to prevent protodeboronation. |
Diagram: The Core Challenge of Catalyst Inhibition
This diagram illustrates how the pyridine nitrogen can coordinate to the palladium center, forming an inactive complex that halts the catalytic cycle.
Caption: Pyridine coordination leads to an inactive catalyst complex.
Part 3: Troubleshooting Guide
This section is formatted as a direct Q&A to solve specific problems you might be observing at the bench.
Q6: My reaction isn't working at all. TLC/LC-MS shows only starting materials. What's wrong?
A6: This is a common and frustrating problem, usually pointing to a fundamental issue with catalyst activity or reaction conditions.
Possible Cause 1: Catalyst Inactivation
-
The Problem: Your chosen catalyst system is being inhibited by the pyridine substrate, or the active Pd(0) species was never formed or was destroyed.[1][2]
-
Solution Workflow:
-
Switch to a Bulky Ligand: If you are using a simple ligand like PPh₃, it is likely insufficient. Switch to a modern bulky, electron-rich phosphine ligand like SPhos or XPhos.[1]
-
Check Your Palladium Precursor: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its reduction to the active Pd(0) state. Sometimes, a small amount of homocoupling of the boronic acid is necessary to "kick-start" this reduction.[3]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial inhibition, though this is not ideal for process chemistry.
-
Possible Cause 2: Presence of Oxygen
-
The Problem: The active Pd(0) catalyst is highly sensitive to oxygen, which can rapidly oxidize it to an inactive Pd(II) state.[1]
-
Solution Workflow:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed. The most reliable method is to use several "freeze-pump-thaw" cycles. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a common alternative.[1]
-
Inert Atmosphere: Use flame-dried or oven-dried glassware. Assemble the reaction under a positive pressure of argon or nitrogen and maintain this inert atmosphere throughout the entire reaction time.
-
Possible Cause 3: Poor Reagent Quality
-
The Problem: Water is the enemy of Suzuki couplings, especially with sensitive substrates. It can hydrolyze boronic esters and facilitate protodeboronation.[1]
-
Solution Workflow:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Your Base: The base (e.g., K₂CO₃, K₃PO₄) can be a major source of water. Finely grind the base and dry it in an oven or under high vacuum before use.[1]
-
Check Boronic Acid/Ester: Use fresh, high-purity boronic acid or, even better, switch to a more stable boronate ester (e.g., pinacol or MIDA esters).
-
Diagram: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow to diagnose and solve failed reactions.
Q7: I'm getting my product, but the yield is very low and I see a lot of homocoupled boronic acid byproduct.
A7: This indicates that the catalytic cycle is running, but inefficiently, and a competing pathway is dominating.
-
The Problem: Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of Pd(II) species and can be exacerbated by oxygen.[3] It suggests that the transmetalation or reductive elimination steps are slow compared to the side reaction.
-
Solution Workflow:
-
Strictly Exclude Oxygen: This is the most critical step to minimize homocoupling. Re-evaluate and improve your degassing and inert atmosphere techniques.[1]
-
Optimize Base and Solvent: The choice of base is critical. Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can accelerate the transmetalation step, favoring the desired cross-coupling pathway.[15] Aprotic solvents like dioxane or toluene are generally preferred.
-
Change the Nucleophile: If you are using a pyridylboronic acid, it may be decomposing. Switch to a more robust nucleophile like a potassium pyridyltrifluoroborate or a pyridine sulfinate, which are known to be more stable and can give superior results.[7][17]
-
Q8: My mass spec shows I'm losing my boronic acid and forming the corresponding protonated pyridine. What is happening?
A8: You are observing protodeboronation.
-
The Problem: The C-B bond of your pyridine boronic acid is being cleaved by a proton source. This is a very common failure mode for heteroaryl boronic acids.[1][8]
-
Solution Workflow:
-
Ensure Anhydrous Conditions: This is the most important factor. Re-verify that your solvent, base, and glassware are scrupulously dry.[1]
-
Use Boronate Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.
-
Choose the Right Base: While a base is necessary to activate the boronic acid for transmetalation, highly aqueous basic conditions can accelerate protodeboronation.[18] Using an anhydrous, finely powdered base like K₃PO₄ or Cs₂CO₃ is often a better choice than aqueous Na₂CO₃.
-
Part 4: Key Experimental Protocol
This section provides a robust, general protocol for a challenging Suzuki coupling of a chloropyridine with an arylboronic acid, incorporating best practices discussed in this guide.
General Protocol for the Suzuki Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
2-Chloro-5-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
Potassium Phosphate (K₃PO₄), finely ground and oven-dried
-
Anhydrous 1,4-Dioxane
-
Standard flame-dried glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Glassware Preparation: Under a stream of nitrogen or argon, add a stir bar to a round-bottom flask equipped with a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the cooled flask, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), SPhos (0.044 mmol, 4.4 mol%), and finely powdered, anhydrous K₃PO₄ (3.0 mmol).
-
Add Coupling Partners: Next, add the 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol) and the 4-methoxyphenylboronic acid (1.2 mmol).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with inert gas three times. Via syringe, add anhydrous 1,4-dioxane (e.g., 5 mL). It is crucial that the solvent is properly degassed beforehand.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (a sample can be taken via syringe, quenched with water, extracted with ethyl acetate, and spotted).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
-
Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link][4][6]
-
Semantic Scholar. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link][5]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English. [Link][6]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link][19]
-
Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5265–5270. [Link][7]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][3]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. [Link][16]
-
Billingsley, K. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link][8]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][20]
-
Zhang, Y., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(80), 11333–11336. [Link][13]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition in English. [Link][14]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. reddit.com [reddit.com]
preventing debromination in reactions with (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
A Guide to Preventing Debromination in Synthetic Transformations
Welcome to the technical support guide for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. This document serves as a specialized resource for researchers, chemists, and drug development professionals utilizing this versatile building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate a key challenge associated with this substrate: unwanted debromination. As your Senior Application Scientists, we have structured this guide in a practical Q&A format to directly address the issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound susceptible to debromination?
Answer: The susceptibility to debromination, also known as hydrodehalogenation, arises from the electronic nature of the pyridine ring itself. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, and the pyridine nitrogen atom also withdraws electron density from the ring.[1] This electronic deficiency makes the carbon atom attached to the bromine more susceptible to nucleophilic attack or reductive cleavage, particularly under conditions common in palladium-catalyzed cross-coupling reactions or when using strong bases/reducing agents.[2][3]
The C-Br bond is inherently weaker than a C-Cl bond, making it the preferred site for oxidative addition in cross-coupling reactions.[3] However, this reactivity also makes it the primary site for undesired reductive cleavage, where the bromine is replaced by a hydrogen atom, leading to the formation of (6-(Trifluoromethyl)pyridin-3-yl)methanol as a significant byproduct.
Q2: I'm observing significant debromination during my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?
Answer: This is a very common issue. Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-couplings.[2] The mechanism often involves the formation of a palladium-hydride species which can then participate in a competing catalytic cycle to reductively cleave the C-Br bond. The source of the hydride can be solvents (like alcohols), reagents, or even the phosphine ligands themselves under certain conditions.
To mitigate this, a multi-parameter optimization is required. Here are the key factors to consider:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination step (forming the C-C bond) over competing pathways. Ligands like XPhos, SPhos, or tBuXPhos are often excellent choices for challenging, electron-deficient substrates.[3] They create a steric shield around the palladium center that can disfavor the approach of hydride sources.
-
Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can sometimes promote debromination. Consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases are generally effective in activating the boronic acid for transmetalation without aggressively promoting side reactions.[4]
-
Solvent Choice: Ensure you are using anhydrous, degassed solvents. Protic solvents or residual water can be a source of protons that lead to debromination. Aprotic solvents like 1,4-dioxane, toluene, or DME are standard.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate the rate of catalyst decomposition and undesired side reactions, including debromination.[3]
Below is a comparative table of starting conditions for a Suzuki-Miyaura coupling reaction aimed at minimizing debromination.
| Parameter | Standard Conditions (High Debromination Risk) | Optimized Conditions (Low Debromination Risk) | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that form Pd(0) in situ are often more active and reliable. |
| Ligand | PPh₃ | XPhos, SPhos, or other bulky biaryl phosphines | Bulky, electron-rich ligands accelerate reductive elimination and sterically hinder side reactions.[3] |
| Base | NaOt-Bu or NaOH | K₃PO₄ or Cs₂CO₃ | Milder inorganic bases are less prone to promoting hydride formation.[3] |
| Solvent | THF/H₂O | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents minimize the availability of proton sources. |
| Temperature | 100-110 °C | 80-90 °C | Lower temperatures reduce the rate of side reactions. |
Q3: I need to oxidize the primary alcohol to an aldehyde. Which method is least likely to cause debromination?
Answer: This is an excellent question, as many oxidation conditions can be harsh. For a sensitive substrate like this, you should avoid strong, metal-based oxidants like chromium reagents (e.g., Jones oxidation) which often require acidic conditions that can promote side reactions.
Your best options are mild, selective oxidation protocols:
-
Dess-Martin Periodinane (DMP) Oxidation: This is often the go-to method for sensitive substrates. DMP is a hypervalent iodine reagent that operates under neutral pH and at room temperature, offering high chemoselectivity.[5][6] It is well-known for its tolerance of sensitive functional groups, including halides on electron-deficient rings.[6][7]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine (NEt₃).[8][9] The extremely mild, low-temperature conditions are ideal for preventing debromination and other side reactions.[10] A key drawback is the production of foul-smelling dimethyl sulfide.[9][11]
Recommended Protocol: Dess-Martin Oxidation
Here is a reliable, step-by-step protocol for the DMP oxidation of this compound.
-
Step 1: Preparation
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
-
Step 2: Reagent Addition
-
Add Dess-Martin Periodinane (1.1 - 1.3 equiv) to the solution in one portion at room temperature.
-
-
Step 3: Reaction Monitoring
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Step 4: Workup
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Q4: Can debromination occur during reaction workup or purification?
Answer: Yes, this is a possibility that is sometimes overlooked.
-
Acidic Workup: Quenching a reaction with strong aqueous acid can introduce a proton source that, in the presence of residual catalyst or other reducing agents, could facilitate debromination. Whenever possible, use a neutral (water, brine) or mildly basic (saturated NaHCO₃) aqueous quench.
-
Purification: While less common, some grades of silica gel can be slightly acidic. If your debrominated byproduct is consistently appearing after chromatography, consider neutralizing your silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in hexane/ethyl acetate) before loading your sample.
Troubleshooting Workflow
If you are facing a debromination issue, follow this logical workflow to diagnose and solve the problem.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical class of reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for success.
Introduction: The Unique Challenge of Pyridine SNAr
The pyridine ring is a cornerstone motif in pharmaceuticals and agrochemicals.[1] Its functionalization via nucleophilic aromatic substitution (SNAr) is a powerful tool for molecular elaboration. However, the electron-deficient nature of the pyridine ring, while activating it for nucleophilic attack, also presents a unique set of challenges that can lead to low yields, side reactions, or complete reaction failure.[2][3] This guide provides a systematic approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution on pyridine favored at the C-2 and C-4 positions?
Nucleophilic attack is favored at the C-2 (α) and C-4 (γ) positions because the electronegative nitrogen atom can effectively stabilize the resulting anionic intermediate (the Meisenheimer complex) through resonance.[4][5][6][7] When the attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a highly stabilizing contributor.[6][8] Attack at the C-3 (β) position does not allow for this stabilization, making the intermediate significantly higher in energy and the reaction much slower or non-existent under typical SNAr conditions.[6][9][10]
Q2: What is the typical reactivity order for halogen leaving groups in pyridine SNAr reactions?
For SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I .[9] This is often counterintuitive when compared to SN1 or SN2 reactions where iodide is an excellent leaving group. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the ring.[6][11] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect on the initial attack step outweighs the bond strength (C-F being the strongest) in determining the overall reaction rate.[9]
Q3: Can pyridine itself act as a nucleophile?
Yes, pyridine can act as a nucleophile. The lone pair of electrons on the nitrogen atom is not delocalized around the aromatic ring and is available to attack electrophiles.[12] It is often used as a nucleophilic catalyst in acylation reactions, where it attacks an acyl chloride to form a highly reactive acyl-pyridinium ion intermediate, which is then more readily attacked by a weaker nucleophile like an alcohol.[13][14]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental problems in a question-and-answer format.
Q4: My SNAr reaction on a halopyridine is not working or giving very low yields. What should I check first?
A low-yielding or failed SNAr reaction can almost always be traced back to one of four areas: the substrate, the nucleophile, the leaving group, or the reaction conditions. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for pyridine SNAr reactions.
Detailed Breakdown:
-
Assess the Pyridine Substrate :
-
Leaving Group Position : Confirm the leaving group is at the C-2 or C-4 position. Reactions at C-3 are exceptionally difficult.[9][15]
-
Electronic Effects : The pyridine ring is already electron-deficient, which facilitates the reaction.[16] However, additional electron-withdrawing groups (EWGs) like -NO₂ or -CN positioned ortho or para to the leaving group will further increase the reaction rate. Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ can deactivate the ring and may require harsher conditions.[9][17]
-
-
Evaluate the Nucleophile :
-
Nucleophilicity : The reaction requires a potent nucleophile. If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity can be dramatically increased by deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic alkoxide or amide.[9]
-
Steric Hindrance : A bulky nucleophile may struggle to attack the C-2 position due to its proximity to the ring nitrogen. If you suspect sterics are an issue, increasing the reaction temperature may help overcome this barrier.[17]
-
-
Re-evaluate the Leaving Group :
-
As mentioned in Q2, fluoride is the most reactive halide for SNAr. If you are using a chloro-, bromo-, or iodopyridine and the reaction is sluggish, switching to the analogous fluoropyridine substrate can significantly increase the reaction rate.[9]
-
-
Optimize Reaction Conditions :
-
Solvent Choice : Polar aprotic solvents (DMSO, DMF, NMP, THF) are generally the best choice.[9][18] They effectively solvate the counter-ion of the nucleophile, leaving a more "naked" and reactive anion, which accelerates the reaction. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.[19]
-
Temperature : Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[20] If your reaction is clean but slow at a given temperature, a stepwise increase is a logical next step.
-
Activation : In difficult cases, Lewis acids (e.g., ZnCl₂) can be used to coordinate to the pyridine nitrogen.[21] This coordination makes the ring even more electron-deficient and activates it towards nucleophilic attack.
-
Q5: How do I choose the optimal solvent and temperature?
Choosing the right solvent and temperature is critical and often interdependent.
Solvent Selection: The primary role of the solvent is to dissolve the reactants and facilitate the interaction between the nucleophile and the pyridine ring.
| Solvent Class | Examples | Suitability for Pyridine SNAr | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile, THF | Excellent | Solvates cations well, leaving the anionic nucleophile highly reactive. Generally high boiling points allow for a wide temperature range.[9][18] |
| Polar Protic | Water, Ethanol, Isopropanol | Poor to Moderate | Can hydrogen-bond with and deactivate the nucleophile. May act as a competing nucleophile at high temperatures.[19] |
| Non-Polar | Toluene, Hexane, Dioxane | Poor | Generally poor solubility for ionic nucleophiles. Does not effectively stabilize the charged Meisenheimer intermediate.[18] |
Temperature Optimization: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is not proceeding, incrementally increase the temperature by 20 °C. For very unreactive systems, microwave irradiation can be a powerful tool to access higher temperatures and dramatically reduce reaction times.[22][23]
Key Experimental Protocols
Protocol 1: General Procedure for SNAr on a Halopyridine (Thermal Conditions)
This protocol describes a typical reaction between a chloropyridine and an alcohol nucleophile.
-
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition : Suspend the NaH in anhydrous DMF (or DMSO) under an inert atmosphere (N₂ or Argon).
-
Nucleophile Activation : Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This forms the highly nucleophilic sodium alkoxide in situ.
-
Substrate Addition : Add the 2- or 4-halopyridine (1.0 eq.) to the reaction mixture.
-
Heating : Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for 2-18 hours.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]
Protocol 2: Microwave-Assisted SNAr with a Thiol Nucleophile
Microwave irradiation can significantly accelerate sluggish SNAr reactions, often leading to higher yields in minutes instead of hours.[22][23]
-
Preparation : In a dedicated microwave reaction vial, combine the halopyridine (1.0 eq.), the thiol nucleophile (e.g., 2-aminoethanethiol hydrochloride, 1.5 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).[22]
-
Solvent Addition : Add a suitable high-boiling solvent such as DMF or NMP.
-
Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 15-40 minutes).[22] Safety Note: Always follow the manufacturer's guidelines for the microwave reactor.
-
Cooling & Work-up : After irradiation, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in water and extract the product with an organic solvent. Purify the crude product via column chromatography or recrystallization.[22]
Visualizing Key Concepts
Caption: General mechanism of SNAr on a 4-halopyridine.
References
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
-
Nucleophilic substitution of pyridines. (2022). Chemistry Online. Retrieved from [Link]
-
Challenges in the functionalization of pyridines. (2023). ResearchGate. Retrieved from [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Pyridine - Nucleophilic Catalyst. (n.d.). ChemTube3D. Retrieved from [Link]
-
Pyridines – Structure. (n.d.). DAV University. Retrieved from [Link]
-
Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?. (2021). Reddit. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Retrieved from [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from [Link]
-
Electrophilic substitution reactions - pyridine. (2017). YouTube. Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2020). ResearchGate. Retrieved from [Link]
-
2 approaches to new pyridines. (2022). ACS Publications. Retrieved from [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Retrieved from [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2018). PMC - NIH. Retrieved from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017). ResearchGate. Retrieved from [Link]
-
Why nucleophilic substitution in pyridine favours at position-2?. (2016). Quora. Retrieved from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). MDPI. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Pyridine. (2020). YouTube. Retrieved from [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (2015). ResearchGate. Retrieved from [Link]
-
2 - Reaction Examples. (n.d.). University of Calgary. Retrieved from [Link]
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- 23. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Bromopyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Sonogashira cross-coupling reactions involving challenging bromopyridine substrates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to solve even the most stubborn reaction failures.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial problems encountered with Sonogashira couplings of bromopyridines.
Q1: My reaction shows no product formation at all. Where do I start?
A: A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic system. The first things to check are:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents have been thoroughly degassed.[1] The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition due to oxygen exposure or other impurities.[1][2]
-
Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst, copper(I) iodide co-catalyst, and phosphine ligands can degrade over time.[1][3] Solvents must be anhydrous and free of peroxides.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by an amine base or a phosphine ligand.[4] If this step fails, the catalytic cycle will not initiate.
Q2: My main side product is a dimer of my alkyne. How can I prevent this?
A: This side reaction is known as Glaser coupling, and it is a very common issue in Sonogashira reactions, particularly when a copper co-catalyst is used.[1] It is promoted by the presence of oxygen.[1] To minimize Glaser homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is essential.[1]
-
Reduce Copper Loading: High concentrations of CuI can accelerate homocoupling.[1] Use the minimum effective amount, typically 5 mol% or less.
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[1]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][5][6] These methods often require specific, bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[2][7]
Q3: The reaction is very slow and gives low yields, even after a long reaction time. What should I do?
A: Sluggish reactions with bromopyridines are common due to their electronic properties and potential for catalyst inhibition.
-
Increase Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the rate-determining oxidative addition step.[4][8][9] Temperatures between 60-100 °C are commonly employed.[3][10][11]
-
Choice of Ligand: The standard PPh₃ ligand may not be sufficient. Consider switching to more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[12][13] These can stabilize the palladium catalyst and promote oxidative addition.
-
Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3][9] Using bulky ligands can help shield the palladium and mitigate this effect.[9]
In-Depth Troubleshooting Guides
If the initial fixes from the FAQs do not resolve your issue, a more systematic approach is required. Below are detailed guides for tackling complex problems.
Guide 1: Overcoming Catalyst Deactivation and Inhibition
Catalyst health is paramount. Bromopyridines, especially those with electron-donating groups like an amino substituent, can be particularly harsh on the catalyst.[3]
The Problem:
You observe initial product formation by TLC or LC-MS, but the reaction stalls and never reaches completion. The reaction mixture may darken or form a black precipitate (palladium black).[1]
The Chemistry:
The pyridine nitrogen can act as a ligand, binding to the palladium center and forming inactive or less active catalyst species.[3][9] This is especially problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction site, which facilitates chelation. Furthermore, the electron-rich nature of some pyridine rings can make oxidative addition, the rate-limiting step, more difficult compared to electron-poor aryl halides.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Protocols & Rationale:
-
Ligand Modification (The First Line of Defense):
-
Action: Replace PPh₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃. These ligands promote the formation of highly active, monoligated Pd(0) species that are crucial for efficient oxidative addition.[2][9][14]
-
Causality: The steric bulk of these ligands creates a "pocket" around the palladium atom, which can disfavor coordination by the pyridine nitrogen. Their strong electron-donating ability also increases the electron density on the palladium, facilitating the oxidative addition of the C-Br bond.[12][14]
-
-
Increase Catalyst Loading:
-
Action: If ligand modification is not sufficient, incrementally increase the loading of both the palladium precatalyst and the ligand (maintaining the P:Pd ratio). For example, move from 2.5 mol% Pd to 5 mol%.[9]
-
Causality: For particularly challenging substrates, a higher catalyst concentration can compensate for a slower turnover frequency or gradual deactivation, pushing the reaction to completion.
-
-
Screen Palladium Precatalysts:
-
Action: The choice of precatalyst matters. While PdCl₂(PPh₃)₂ is common, catalysts like Pd₂(dba)₃ or Pd(OAc)₂ can sometimes be more effective, especially when paired with advanced phosphine ligands.[12]
-
Causality: Different precatalysts generate the active Pd(0) species through different pathways and at different rates, which can significantly impact reaction success under specific conditions.
-
Guide 2: Optimizing Reaction Conditions for Unreactive Bromopyridines
Bromopyridines are inherently less reactive than their iodo- counterparts in the Sonogashira coupling.[4] This lower reactivity necessitates more forcing conditions, which must be carefully balanced to avoid side reactions.
The Problem:
Your starting material is consumed very slowly, and even after 24 hours at elevated temperatures, you have a mixture of starting material and product.
The Chemistry:
The rate-determining step of the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) center.[8] The C-Br bond is stronger than the C-I bond, making this step energetically more demanding and thus slower.[4]
Key Parameter Optimization:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 50-80 °C | Increase to 80-110 °C | Provides the necessary energy to overcome the activation barrier for C-Br bond oxidative addition.[13] Use a sealed vessel for temperatures above the solvent's boiling point. |
| Base | Triethylamine (Et₃N) | Switch to a stronger or bulkier base like DIPA, DIPEA, or an inorganic base like Cs₂CO₃ or K₃PO₄. | The base's role is to deprotonate the alkyne.[10] A stronger base can increase the concentration of the active copper acetylide or facilitate deprotonation in copper-free systems.[9] |
| Solvent | THF, Dioxane | Switch to a higher-boiling, polar aprotic solvent like DMF or NMP. | Ensures all components remain in solution at higher temperatures and can sometimes accelerate the reaction.[11][15] However, be aware that coordinating solvents like DMF can sometimes inhibit the catalyst.[13] |
General Protocol for a Challenging Bromopyridine Coupling:
This protocol serves as a robust starting point for difficult substrates.
-
Setup: To a dry Schlenk flask or sealed reaction vial, add the bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.1 M solution). Add diisopropylethylamine (DIPEA, 2-3 eq).
-
Degassing: Bubble argon through the stirred mixture for another 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.[11]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salts. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[3][16]
Guide 3: Switching to a Copper-Free Protocol
When Glaser homocoupling is intractable or if the final product is intended for applications where copper contamination is a concern, a copper-free protocol is the best solution.
The Chemistry:
In the absence of copper, the palladium catalyst must mediate all steps of the cycle, including alkyne deprotonation and transmetalation. This is often facilitated by a strong base and specific ligands. The proposed mechanism involves the formation of a π-alkyne-palladium complex, which increases the acidity of the alkyne's terminal proton, allowing for deprotonation by the amine base.[12]
Caption: Simplified catalytic cycle for copper-free Sonogashira.
Recommended Copper-Free System:
A highly effective system for challenging bromopyridines involves a monoligated palladium precatalyst, which provides rapid access to the active catalytic species.[2][17]
-
Catalyst: [DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable Buchwald precatalyst).[2]
-
Base: A strong, non-coordinating organic base like 1,2,2,6,6-pentamethylpiperidine (TMP).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Temperature: Room temperature.[2]
This system has shown excellent yields (up to 97%) for coupling challenging aryl bromides at room temperature, offering a mild and efficient alternative to traditional, high-temperature copper-catalyzed methods.[2]
References
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- G.E., G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- S.S., K., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- Rossi, S., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- G.E., G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Mali, S. M., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(24), 5481–5484.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025). Benchmarking the yield of Sonogashira reactions with 2,5-Dibromo-3-(trifluoromethyl)
- ResearchGate. (n.d.).
- NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
Sources
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- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: the inhibition of metal catalysts by pyridine and other nitrogen-containing heterocycles during cross-coupling reactions. This resource is designed to move beyond simple protocols, offering mechanistic explanations and logical frameworks to empower you to solve even the most stubborn coupling problems.
The Core Problem: Why is My Pyridine Substrate Killing My Catalyst?
FAQ: What is the root cause of catalyst inhibition by pyridine?
Answer: The fundamental issue lies in the electronic properties of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom makes it an excellent Lewis base. In the context of a cross-coupling reaction, this nitrogen atom readily and strongly coordinates to the electron-deficient (Lewis acidic) palladium or other transition metal centers of your catalyst.[1][2]
This coordination is often so strong that it forms a stable, off-cycle complex, effectively "poisoning" the catalyst.[3] The pyridine substrate essentially outcompetes the desired reactants (e.g., aryl halide, amine, boronic acid) for access to the metal's active site. Once the pyridine is bound, it can prevent crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, bringing your reaction to a halt.[4][5]
Diagram: The Catalyst Poisoning Pathway
This diagram illustrates how a pyridine substrate intercepts and deactivates the active Pd(0) catalyst, preventing it from entering the desired cross-coupling cycle.
Caption: Mechanism of catalyst deactivation by pyridine coordination.
Troubleshooting Guide: Is Pyridine Inhibition Really the Problem?
Before attempting complex solutions, it's crucial to confirm that catalyst poisoning is the true cause of your low yield or failed reaction.
Q&A: How can I design a control experiment to diagnose pyridine inhibition?
Answer: A simple substrate comparison is the most effective diagnostic tool.
Protocol: Diagnostic Control Experiment
-
Set up your standard reaction: Use your pyridine-containing substrate (Substrate A) with your chosen catalyst, ligand, base, and solvent.
-
Set up a parallel control reaction: In a separate flask, replicate the exact same conditions (reagent amounts, temperature, concentration), but replace the pyridine-containing substrate with an analogous substrate that lacks the pyridine nitrogen (Substrate B). For example, if you are trying to couple 2-bromopyridine, use bromobenzene as your control.
-
Monitor and Compare: Run both reactions side-by-side and monitor their progress (e.g., by TLC or LC-MS).
Interpreting the Results:
-
If Reaction B (control) proceeds smoothly to high conversion while Reaction A (pyridine) stalls or shows low yield: This is strong evidence that the pyridine nitrogen is inhibiting your catalyst.
-
If both reactions fail: The problem is likely unrelated to pyridine inhibition. You should investigate other common issues like reagent purity, catalyst activity, or appropriateness of the reaction conditions (base, solvent, temperature).
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and addressing poor reaction performance when a pyridine substrate is involved.
Caption: A decision tree for troubleshooting pyridine cross-coupling.
The Solution Toolkit: Strategies to Overcome Inhibition
Once pyridine inhibition is confirmed, several field-proven strategies can be employed. The choice of strategy depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the substrate's electronic and steric properties.
Solution 1: Steric Shielding with Bulky Ligands
Why it works: This is often the first and most effective line of defense. Using sterically demanding ligands, such as bulky phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), creates a crowded environment around the metal center.[6][7][8] This steric bulk physically blocks the pyridine nitrogen from accessing and binding to the catalyst, while still allowing the smaller aryl halide to approach and undergo oxidative addition.[2][9] The ligand essentially acts as a "steric shield" or provides an "umbrella protection" for the metal.[6]
Which ligands to choose:
-
For Suzuki Couplings: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.
-
For Buchwald-Hartwig Aminations: Josiphos-type ligands and bulky NHCs have shown success in challenging aminations of aminopyridines.[4]
-
General Principle: The bulkier the ligand, the more effective it is likely to be at preventing coordination.[7][10]
Table: Effect of Ligand Choice on Suzuki Coupling Yield
(Data is illustrative, based on typical literature findings)
| Ligand | Structure | Typical Yield (%) with 2-Bromopyridine | Rationale |
| PPh₃ | Triphenylphosphine | < 10% | Small cone angle, insufficient steric bulk to prevent pyridine coordination. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | 40-60% | Increased bulk improves yield but may not be optimal. |
| XPhos | Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | > 90% | Extremely bulky biarylphosphine ligand effectively shields the palladium center. |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (NHC) | > 85% | Large N-aryl groups on the NHC provide significant steric hindrance. |
Solution 2: Electronic Modification with Lewis Acid Additives
Why it works: Instead of blocking the pyridine nitrogen, this strategy temporarily "neutralizes" it. A Lewis acid (e.g., ZnCl₂, AlMe₃, BF₃·OEt₂) is added to the reaction mixture.[11][12] The Lewis acid, being an electron acceptor, will preferentially coordinate to the basic pyridine nitrogen.[13][14] This coordination withdraws electron density from the pyridine ring, making the nitrogen lone pair less available and less likely to poison the palladium catalyst. The catalyst is then free to participate in the desired cross-coupling cycle.
When to use it: This method is particularly useful when bulky ligands alone are insufficient or when the substrate is electronically rich. It has been successfully applied in Nickel-catalyzed alkylations of pyridines and can be adapted for palladium catalysis.[13]
Protocol: Screening Lewis Acid Additives
-
Setup: Prepare your standard reaction with a robust ligand (e.g., XPhos).
-
Addition: To separate reaction vessels, add 1.1 to 2.0 equivalents of different Lewis acids (e.g., ZnCl₂(s), BF₃·OEt₂(l), Sc(OTf)₃(s)). Caution: Some Lewis acids are highly moisture-sensitive.
-
Execution: Run the reactions under standard conditions and monitor for product formation.
-
Analysis: Compare the yields to identify the most effective Lewis acid for your specific substrate.
Solution 3: The Pyridine N-Oxide Strategy
Why it works: This is an elegant substrate modification approach. The pyridine starting material is first oxidized to the corresponding pyridine N-oxide.[15] In the N-oxide form, the nitrogen's lone pair is already engaged in a bond with oxygen, rendering it unable to coordinate to the palladium catalyst.[16]
The cross-coupling reaction is then performed on the N-oxide substrate, which typically proceeds smoothly and without inhibition.[16][17] After the desired C-C or C-N bond has been formed, the N-oxide is easily reduced back to the pyridine in a final step (e.g., using PCl₃ or H₂/Pd). This two-step sequence bypasses the inhibition problem entirely.
When to use it: This strategy is ideal for syntheses where the pyridine starting material is readily available and the functional groups on the molecule can tolerate the initial oxidation and final reduction steps. It is a very general and reliable method for direct arylations.[16]
Diagram: Comparing Mitigation Strategies
This diagram visually contrasts the three main approaches to overcoming pyridine inhibition.
Caption: Conceptual overview of steric, electronic, and substrate-based solutions.
Concluding Remarks
Dealing with pyridine-containing substrates in cross-coupling reactions is a common challenge, but it is far from insurmountable. By understanding the root cause of catalyst inhibition—the strong coordination of the pyridine nitrogen—researchers can logically diagnose the issue and implement targeted solutions. Starting with the use of sterically demanding ligands is often the most direct path to success. For more recalcitrant cases, the addition of Lewis acids or employing the N-oxide strategy provides powerful alternative avenues. A systematic, problem-solving approach grounded in these principles will significantly increase the success rate of synthesizing these valuable chemical motifs.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. ACS Publications. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Why buliker NHC are active than the normal? ResearchGate. [Link]
-
Influence of bulky yet flexible N-heterocyclic carbene ligands in gold catalysis. PubMed. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]
-
N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts. Chemistry World. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. [Link]
-
Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. Chinese Chemical Society. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. University of Bath's research portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH. [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. RSC Publishing. [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ScienceDirect. [Link]
-
A General Solution for the 2-Pyridyl Problem. Semantic Scholar. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. This critical building block is instrumental in the development of novel pharmaceuticals and agrochemicals. However, its synthesis, particularly at scale, presents unique challenges stemming from the electronic properties of the trifluoromethylated pyridine ring and the reactive intermediates involved.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot issues and optimize your synthetic route for safety, efficiency, and scalability.
Core Synthesis Workflow
The most prevalent and scalable route to this compound involves a two-step process starting from 2-Bromo-6-(trifluoromethyl)pyridine. This involves the introduction of a formyl group at the 3-position, followed by its reduction to the corresponding alcohol.
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up.
Question: My initial halogen-metal exchange reaction to form the Grignard or organolithium reagent shows low conversion or fails to initiate. What's going wrong?
Answer: This is a critical and often challenging step. The success of this reaction hinges on overcoming the activation energy for the metal insertion or exchange, which is influenced by several factors.
-
Causality: The C-Br bond at the 2-position is activated by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. However, organometallic reagents are extremely sensitive to moisture and oxygen. Furthermore, the surface of magnesium metal is often passivated by a layer of magnesium oxide, preventing the reaction from starting.
-
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried and assembled hot under a stream of dry inert gas (Argon or Nitrogen).[1] Anhydrous solvents (typically THF or Et₂O) are mandatory. Using freshly distilled solvents from a drying agent like sodium/benzophenone is best practice for scale-up.
-
Activate Magnesium Turnings: The passivating MgO layer on magnesium must be removed. This can be achieved by stirring the turnings vigorously under inert gas, or by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-formed Grignard reagent to initiate the reaction.[1]
-
Consider a Br/Mg Exchange Reagent: For a more controlled and often more reliable initiation at scale, consider using a commercial halogen-magnesium exchange reagent like isopropylmagnesium chloride (iPrMgCl).[1] This avoids the challenges of initiating with magnesium turnings and often proceeds smoothly at lower temperatures.
-
Monitor Temperature: The initial exotherm upon successful initiation is a key indicator. On a larger scale, this must be controlled with an efficient cooling bath to prevent runaway reactions.
-
| Parameter | Bench-Scale Solution | Scale-Up Consideration |
| Moisture Control | Flame-dried glassware, syringe techniques. | Dry-in-place vessels, pressure-transfer of solvents. |
| Mg Activation | Iodine crystal, 1,2-dibromoethane. | Mechanical scouring, use of exchange reagents (iPrMgCl). |
| Initiation | Local heating with a heat gun. | Addition of a small amount of pre-formed reagent. |
| Solvent | Anhydrous grade from a bottle. | Freshly distilled/dried solvent from a dedicated still. |
Question: I'm seeing significant amounts of a debrominated byproduct, 2-(trifluoromethyl)pyridine, after my formylation attempt. How can I prevent this?
Answer: The formation of the debrominated byproduct is a classic sign that your organometallic intermediate is being quenched by a proton source before it has a chance to react with the electrophile (the formylating agent).
-
Causality: Pyridyl anions are strong bases. Any trace of protic material—water in the solvent, moisture in the inert gas line, or acidic protons on the formylating agent itself—will protonate the intermediate, leading to the undesired side product. N,N-Dimethylformamide (DMF), the most common formylating agent, can be a source of moisture if not properly dried.
-
Preventative Measures:
-
Purify the Electrophile: Ensure your DMF is anhydrous. Distilling it from calcium hydride and storing it over molecular sieves is a standard procedure.
-
Control Addition Temperature: The reaction of the organometallic intermediate with DMF is highly exothermic. The addition must be done slowly at a low temperature (e.g., -78 °C to -70 °C) to prevent side reactions and ensure controlled formation of the tetrahedral intermediate.[1]
-
Reverse Addition: In some cases, adding the organometallic solution to the cold DMF solution (inverse addition) can improve yields by ensuring the organometallic reagent is always in the presence of excess electrophile.
-
Question: The reduction of the intermediate aldehyde to the final alcohol is sluggish or gives me unwanted side products. How can I optimize this step?
Answer: While seemingly straightforward, the reduction of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde can be complicated by the electronic nature of the ring and the reactivity of the reducing agent.
-
Causality: The aldehyde is activated towards reduction. However, strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially react with the trifluoromethyl group or the C-Br bond under harsh conditions. Milder reagents are generally preferred.
-
Optimization Strategies:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and scalable choice. It is selective for the aldehyde over the other functional groups under standard conditions.
-
Temperature Control: Perform the reduction at 0 °C to room temperature. While the reaction is generally not violently exothermic, initial cooling helps to moderate the reaction rate and improve selectivity.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting aldehyde.[2] Over-running the reaction is typically not an issue with NaBH₄, but ensuring full conversion is key to simplifying purification.
-
Work-up Procedure: Quench the reaction carefully by the slow addition of water or a weak acid (like saturated ammonium chloride solution) to destroy any excess borohydride before solvent removal and extraction.
-
Question: Purification of the final this compound by column chromatography is difficult at scale. Are there better methods?
Answer: Relying solely on chromatography for purification is a common bottleneck in process scale-up.[2] The goal should be to optimize the reaction to the point where the product can be isolated by crystallization or a simple extraction/wash procedure.
-
Causality: The product is a polar alcohol, but also contains a relatively nonpolar bromopyridine core. This "amphiphilic" nature can cause it to streak on silica gel. Likely impurities include unreacted aldehyde (if reduction was incomplete) and potentially over-reduction or side-reaction products.
-
Purification Strategy:
-
Optimize Reaction Selectivity: The best way to simplify purification is to minimize impurities in the first place. Ensure the reduction step goes to completion.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. An acidic wash (e.g., with dilute HCl) will protonate the product, moving it to the aqueous layer and leaving non-basic organic impurities behind. Subsequent neutralization with a base (e.g., NaHCO₃) and re-extraction into an organic solvent can be a highly effective purification technique.
-
Crystallization: Explore different solvent systems to induce crystallization. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like hexanes or heptane) is a good starting point. A successful crystallization protocol is far more economical and efficient for large-scale production than chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: Safety is paramount.
-
Reagent Handling: Organolithium reagents (like n-BuLi) are pyrophoric and must be handled under a strict inert atmosphere.[3] Halogenated pyridines can be irritating and toxic; always consult the Safety Data Sheet (SDS).[4][5][6] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[7][8]
-
Reaction Conditions: Both the formation of the organometallic intermediate and its subsequent quenching can be highly exothermic. Use a properly sized reaction vessel (not more than 2/3 full) and ensure adequate cooling capacity, especially during scale-up.
-
Waste Disposal: Quench reactive reagents carefully before disposal. Organometallic waste and halogenated organic waste must be segregated and disposed of according to institutional guidelines.
Q2: Which analytical techniques are recommended for monitoring reaction progress and purity?
A2: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on reaction conversion and can help identify the mass of byproducts, aiding in troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final isolated product.
-
Gas Chromatography (GC): Useful for assessing the purity of the starting 2-Bromo-6-(trifluoromethyl)pyridine.[9]
Q3: Can I use other formylating agents besides DMF?
A3: Yes, though DMF is the most common for its reliability and cost-effectiveness. Other options include ethyl formate or Weinreb amides, but these may require different reaction conditions and optimization. For most applications, optimizing the reaction with anhydrous DMF is the most direct path to success.
Q4: Are there alternative synthetic routes that avoid Grignard or organolithium reagents?
A4: While the organometallic route is dominant, other strategies exist, though they may be less direct. For instance, one could envision a route starting from a pre-functionalized pyridine, such as 6-(Trifluoromethyl)nicotinic acid, which could be converted to the alcohol. However, this often requires more steps and may present its own challenges. For directness and atom economy, the formylation of 2-Bromo-6-(trifluoromethyl)pyridine is generally the preferred industrial approach.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis at a laboratory scale. Scale-up requires careful consideration of heat transfer, mass transfer, and safety engineering.
Caption: Step-by-step experimental workflow diagram.
Part 1: Synthesis of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
-
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) or Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi or iPrMgCl (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF. Slowly add this solution to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by the careful, slow addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly in the next step or purified if necessary.
-
Part 2: Synthesis of this compound
-
Materials:
-
Crude 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.2 - 1.5 eq)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude aldehyde from Part 1 in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor by TLC until all the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and EtOAc to the residue and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude alcohol by column chromatography (e.g., hexanes/ethyl acetate gradient) or crystallization to afford the pure this compound.
-
References
- BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. BenchChem Technical Support.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem Technical Support.
- AK Scientific. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine.
- Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine 97%.
- Thermo Scientific Chemicals. 2-Bromo-6-(trifluoromethyl)pyridine, 97%.
- Santa Cruz Biotechnology. 2-Bromo-6-(trifluoromethyl)pyridine.
-
Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4989. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
- TCI Chemicals. (2023). SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. H25749.03 [thermofisher.com]
- 10. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Analytical Methods for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Welcome to the technical support guide for the analytical characterization of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive, question-and-answer-based resource for researchers, analytical chemists, and drug development professionals to troubleshoot common issues and implement robust analytical methods for impurity profiling.
Section 1: Foundational Questions & Initial Strategy
This section addresses the preliminary questions that form the basis of a sound analytical control strategy.
Q1: What are the potential sources and types of impurities I should expect when analyzing this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and storage.[2] A comprehensive impurity profile will consider the following categories:
-
Organic Impurities:
-
Process-Related Impurities: These are the most common and arise directly from the synthetic route. They include:
-
Starting Materials: Unreacted 2-Bromo-6-(trifluoromethyl)pyridine or the aldehyde precursor.
-
Intermediates: Incompletely reacted intermediates from preceding steps.
-
By-products: Resulting from side reactions inherent to the synthesis chemistry.
-
-
Degradation Products: These form during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[3][4] Forced degradation studies are essential to identify these potential degradants.
-
-
Inorganic Impurities: These originate from reagents, catalysts, and the manufacturing process itself.[2] Examples include residual metals or inorganic salts.[]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[2]
Q2: Which primary analytical techniques should I use for a comprehensive impurity analysis?
A2: A multi-technique approach is necessary for a complete and reliable impurity profile.[]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating, detecting, and quantifying non-volatile organic impurities.[2] Its high sensitivity and resolving power make it ideal for routine purity analysis.
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[2][6]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information, which is critical for identifying unknown impurities.[][7] High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in structural elucidation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of unknown organic impurities.[9][10][11] It provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[9][11]
Section 2: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for this compound. This section provides a starting point for method development and solutions to common chromatographic problems.
Experimental Workflow: Impurity Identification
Caption: A decision tree for troubleshooting peak tailing issues.
-
Lower the Mobile Phase pH: Reducing the pH to around 2.5-3.0 ensures that both the analyte is consistently protonated and the residual silanol groups are protonated (neutral), minimizing the unwanted ionic interaction.
-
Use a Different Column: Consider a column with a different stationary phase or one specifically designed for the analysis of basic compounds. Some columns are "end-capped" to block the majority of residual silanols.
-
Reduce Sample Concentration: Injecting too much sample can overload the column and lead to poor peak shape. [12]Dilute your sample and reinject.
Q5: I am seeing a high backpressure in my HPLC system. What are the likely causes and solutions?
A5: High backpressure is a common issue that can halt analysis and potentially damage the system or column. The cause is typically a blockage somewhere in the flow path. [13]
| Possible Cause | Troubleshooting Steps |
|---|---|
| Blocked Column Frit | 1. Disconnect the column and check the system pressure without it. If the pressure returns to normal, the column is the issue. [13] 2. Try back-flushing the column at a low flow rate. 3. If back-flushing fails, the inlet frit may need to be replaced. |
| Precipitated Buffer | If using buffers, ensure they are fully dissolved and miscible with the organic mobile phase. [14]Flush the system with a high-aqueous mobile phase (without buffer) to redissolve precipitated salts. |
| Particulate Contamination | Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter before use. [15]Always use an in-line filter before your column. |
| System Blockage | Check for blockages in tubing, the injector, or guard column by systematically removing components from the flow path and monitoring the pressure. |
Section 3: Advanced Impurity Characterization
Once an unknown impurity is detected and needs to be identified, more advanced techniques are required.
Q6: I have an unknown impurity peak in my HPLC chromatogram that is above the identification threshold. How do I determine its structure?
A6: The definitive identification of an unknown impurity requires a combination of techniques to piece together its molecular structure.
-
LC-MS Analysis: The first step is to obtain the molecular weight. Develop an LC-MS compatible method (using volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile phosphates). [16]High-resolution mass spectrometry (HRMS) is highly recommended as it can provide the elemental formula of the impurity, significantly narrowing down potential structures. [7]2. MS/MS Fragmentation: Perform tandem MS (MS/MS) on the impurity's molecular ion. The resulting fragmentation pattern provides clues about the molecule's substructures, which can be compared to the parent compound to infer how it has been modified.
-
NMR for Definitive Structure: For an unambiguous structural proof, isolation of the impurity followed by NMR spectroscopy is the gold standard. [9][10] * Isolation: This can be achieved by preparative HPLC or by collecting fractions from multiple analytical HPLC runs.
-
NMR Analysis: A suite of experiments is typically required:
-
1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing you to piece the structure together like a puzzle. [17]
-
-
Q7: When is it appropriate to use Gas Chromatography (GC) for this analysis?
A7: GC is the ideal technique for analyzing volatile and semi-volatile compounds that are thermally stable. []For this compound, GC is primarily used for two purposes:
-
Residual Solvent Analysis: To quantify solvents remaining from the synthesis process (e.g., methanol, ethyl acetate, THF). This is a mandatory regulatory requirement.
-
Volatile Organic Impurities: To detect any volatile starting materials or by-products that may not be easily analyzed by HPLC.
| Parameter | Recommended Starting Condition |
| Column | Agilent CP-Wax 51 or similar polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm) [18] |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min) |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | 40 °C (hold 5 min), then ramp 10 °C/min to 240 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
Section 4: Ensuring Method Robustness
A validated, stability-indicating method is a regulatory requirement. Forced degradation studies are a critical component of this process.
Q8: Why do I need to perform forced degradation studies, and what conditions should I use?
A8: Forced degradation (or stress testing) studies are essential to demonstrate the specificity of your analytical method. [3]By intentionally degrading the sample, you can ensure that the resulting degradation products are separated from the main peak and from each other, proving your method is "stability-indicating." [4]This is a core requirement of ICH guidelines (Q1A). [3] The goal is to achieve a target degradation of 5-20% of the main compound to ensure that relevant degradation products are formed without destroying the molecule completely. [4]
| Stress Condition | Typical Reagents and Conditions |
|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for several hours. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated at 60 °C for several hours. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature. |
| Thermal | Sample stored in a calibrated oven at a high temperature (e.g., 80-100 °C) for several days. |
| Photolytic | Sample exposed to a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines. |
After exposing the compound to these conditions, analyze the samples by your developed HPLC method to assess the separation of any new peaks that have formed.
References
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.).
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
- Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025, August 6).
- Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem. (n.d.).
- Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science. (n.d.).
- Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025, August 5).
- Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (n.d.).
- CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1).
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).
- Impurity Profiling in APIs - BOC Sciences. (n.d.).
- Method Development Strategies for Impurity Control in Late-Phase API Manufacturing. (2023, March 10).
- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients - W.R. Grace. (2025, February 6).
- A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol - Benchchem. (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- Troubleshooting in HPLC: A Review - IJSDR. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017, January 2).
- Pyridines Separation of pyridine and other amines - Agilent. (n.d.).
- Troubleshooting HPLC.pdf - vscht.cz. (n.d.).
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
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Validation & Comparative
A Comparative Guide to the Purity Analysis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol via HPLC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a key building block, belonging to the trifluoromethylpyridine (TFMP) class of molecules. TFMP derivatives are integral structural motifs in a wide array of modern agrochemicals and pharmaceuticals, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2]
The presence of even minute quantities of impurities—arising from starting materials, side reactions, or degradation—can have profound consequences, potentially leading to the formation of toxic byproducts or altering the pharmacological profile of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and reliable analytical methodology for purity assessment is indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other powerful analytical techniques for the purity determination of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs. High-performance liquid chromatography (HPLC) is often considered the gold standard for this purpose due to its precision and versatility.[3]
Part 1: The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[3][4] This hyphenated technique is exceptionally well-suited for non-volatile and thermally sensitive molecules like our target compound, providing both quantitative purity data and structural information on potential impurities.
Causality of Method Design: An Expert's Perspective
The development of a robust HPLC-MS method is a science of informed choices. Here is the rationale behind the selected parameters:
-
Chromatography Mode (Reverse-Phase): this compound is a moderately polar molecule. Reverse-phase chromatography, utilizing a nonpolar stationary phase (C18) and a polar mobile phase, provides excellent retention and separation for such compounds.
-
Mobile Phase Gradient: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile), is crucial. This ensures that polar impurities elute early, the main analyte peak is sharp and well-resolved, and any less polar, late-eluting impurities are effectively washed from the column, providing a comprehensive impurity profile.
-
Acidified Mobile Phase: The addition of a small amount of formic acid (0.1%) serves two purposes. First, it protonates the nitrogen on the pyridine ring, ensuring a consistent ionic form of the analyte, which leads to sharper, more symmetrical peaks. Second, it facilitates efficient ionization in the mass spectrometer source.
-
Mass Spectrometry Detector (ESI+): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. The protonated pyridine nitrogen makes the analyte perfectly suited for detection in positive ion mode (ESI+), yielding a strong signal for the protonated molecule [M+H]⁺. This provides unambiguous molecular weight confirmation for the main peak and any detected impurities.
Experimental Protocol: HPLC-MS Purity Assay
This protocol provides a self-validating system for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole MS with an ESI source (e.g., Agilent 6120 or equivalent).
-
Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Sample: this compound.
2. Chromatographic & MS Conditions:
| Parameter | Setting |
| HPLC | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 min; hold at 95% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm[5] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 325 °C |
| Scan Range | m/z 100–500 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution by taking 100 µL of the stock solution and diluting it to 10 mL with the 50:50 solvent mixture to yield a final concentration of 10 µg/mL.
-
Transfer the final solution to an HPLC vial for analysis.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a solvent blank (50:50 Acetonitrile:Water) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Acquire data from both the UV and MS detectors simultaneously.
-
Integrate the peaks in the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all detected peaks. The MS data is used to propose identities for impurity peaks based on their mass-to-charge ratio.
Part 2: Comparative Analysis with Alternative Techniques
While HPLC-MS is a powerful frontline tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same property using a different physical principle. This approach provides a higher degree of confidence in the final purity value. Here, we compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds.[3][6] It separates components in the gas phase, making it highly effective for identifying residual solvents and certain types of process impurities.[7] For our target compound, its suitability depends on its thermal stability; the methanol group could potentially be labile at the high temperatures of the GC inlet.
-
Strengths: Unparalleled resolution for volatile compounds. It is the industry standard for residual solvent analysis, which is a critical component of purity assessment.
-
Limitations: The primary drawback is the requirement for thermal stability and volatility. Non-volatile impurities will not be detected, and thermally labile compounds can degrade in the injector, leading to inaccurate quantification and the appearance of artificial impurities.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a high-purity, certified internal standard.[8][9] A key advantage of qNMR is that the signal response is directly proportional to the number of atomic nuclei, making it a "universal" detector that does not require a specific reference standard for every impurity.[10][11]
-
Strengths: As a primary ratio method, it can provide an "absolute" purity value without needing to identify and source standards for every impurity.[12] It is non-destructive and provides rich structural information that can help identify unknown impurities.[11]
-
Limitations: qNMR has lower sensitivity compared to chromatography-based methods, making it less suitable for detecting trace-level impurities.[8] Spectral overlap between the analyte, standard, and impurity signals can complicate quantification, requiring careful selection of the internal standard and experimental parameters.[8]
Data Summary: A Head-to-Head Comparison
| Feature | HPLC-MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity, followed by mass-based detection. | Gas-phase separation based on volatility and boiling point, followed by mass-based detection. | Nuclear spin resonance in a magnetic field; signal integral is directly proportional to molar concentration.[8] |
| Selectivity | High; tunable via column chemistry and mobile phase composition. | Very High; excellent for resolving isomers and volatile compounds. | Moderate to High; depends on spectral dispersion and potential for peak overlap. |
| Sensitivity | Very High (ng to pg level). | Very High (pg to fg level for targeted methods). | Low to Moderate (µg to mg level). |
| Quantitation | Relative (Area %), or absolute with a certified reference standard of the analyte. | Relative (Area %), or absolute with a certified reference standard of the analyte. | Absolute; uses a certified internal standard of a different, known compound.[12] |
| Analyte Scope | Broad; excellent for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. | Broad; applicable to any soluble compound with NMR-active nuclei. |
| Key Strength | Versatility, high sensitivity, and provides molecular weight data for impurity ID.[4] | Gold standard for volatile impurities and residual solvents.[7] | Primary method for absolute purity assignment without analyte-specific standards; provides structural data.[11] |
| Key Limitation | Requires analyte-specific reference standards for absolute quantitation. | Potential for analyte degradation at high temperatures. | Lower sensitivity; potential for signal overlap.[8] |
Part 3: Integrated Analytical Workflow
A robust quality control strategy integrates these techniques into a logical workflow to build a complete picture of the compound's purity.
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion
For the routine purity analysis of this compound, HPLC-MS serves as the optimal primary technique. Its high sensitivity, robust separation capabilities, and ability to provide crucial molecular weight information for impurity identification make it an invaluable tool in a quality control setting.
However, to achieve the highest level of analytical certainty, an orthogonal approach is paramount. Quantitative NMR provides an unparalleled method for assigning absolute purity without reliance on analyte-specific standards, making it essential for the qualification of reference materials.[11] Concurrently, GC-MS remains the definitive technique for assessing volatile impurities and residual solvents, which are outside the typical scope of an HPLC method.
By judiciously combining these techniques, researchers and drug development professionals can construct a comprehensive and trustworthy purity profile, ensuring the quality and integrity of critical pharmaceutical intermediates and safeguarding the path to developing safe and effective medicines.
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Consistency and Purity - Magnetic Resonance. Oxford Instruments. [Link]
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]
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Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
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Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. PubMed. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis. [Link]
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Review on the modern analytical advancements in impurities testing. advancesinanalyticscience.com. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.com. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
A Researcher's Guide to Reactivity in Cross-Coupling: 2-Bromopyridine vs. 2-Chloropyridine Derivatives
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 2-halopyridines stand out as indispensable building blocks. Their utility in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions is well-established. However, a critical decision for any researcher is the choice of the halogen: bromine or chlorine. This guide provides an in-depth, objective comparison of the reactivity of 2-bromo- and 2-chloropyridine derivatives in cornerstone coupling reactions, supported by mechanistic insights and experimental data, to empower scientists in making strategic synthetic choices.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds. In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[1][2][3] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species.
The established trend for average C-X bond dissociation energies (BDEs) is:
This significant energy difference—the C-Cl bond being substantially stronger—is the primary reason why 2-bromopyridines are generally more reactive than their chloro counterparts.[1][4][5] The oxidative addition of a C-Br bond is both thermodynamically more favorable and kinetically faster, allowing reactions to proceed under milder conditions.
The pyridine nitrogen adds a layer of complexity. Its electron-withdrawing nature activates the C2 position, making it more susceptible to oxidative addition compared to other positions on the ring.[5] Furthermore, computational and kinetic studies suggest that for 2-halopyridines, the nitrogen atom can directly participate in the oxidative addition, favoring a nucleophilic displacement-type mechanism over the concerted pathway often seen with simple aryl halides.[1][6][7] This interaction can help stabilize the transition state, but the inherent strength of the C-Cl bond remains the dominant barrier for 2-chloropyridines.
Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Performance in Key Coupling Reactions
While 2-bromopyridines are the workhorses for their reliability, the lower cost and widespread availability of 2-chloropyridines make them highly attractive, especially for large-scale synthesis. The development of advanced catalytic systems has significantly bridged the reactivity gap.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming C-C bonds between an organoboron reagent and an organic halide, is a cornerstone of synthesis.[8][9]
-
2-Bromopyridines: React with high efficiency under a wide range of "standard" conditions, often using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands.
-
2-Chloropyridines: Are significantly more challenging substrates.[8] Their successful coupling requires overcoming the difficult oxidative addition step. This is typically achieved by using highly active catalytic systems featuring bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can cleave the strong C-Cl bond.[8] Nickel-based catalysts have also emerged as a cost-effective and powerful alternative for activating C-Cl bonds.[8]
| Substrate Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-98 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 75-95 |
| 2-Chloropyridine | NiCl₂(dme) / dtbbpy | K₃PO₄ | t-AmylOH | 100 | 70-90 |
Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
-
Objective: To synthesize 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.
-
Materials: 2-chloropyridine, phenylboronic acid, Pd(OAc)₂ (palladium(II) acetate), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), K₃PO₄ (potassium phosphate), and anhydrous 1,4-dioxane.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add 2-chloropyridine (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds, crucial for synthesizing anilines and their heterocyclic analogues.[10][11]
-
2-Bromopyridines: Are excellent substrates, coupling with a wide variety of primary and secondary amines using various generations of Buchwald-Hartwig ligands.[12]
-
2-Chloropyridines: Require more specialized, highly active catalyst systems. The reactivity order is generally Ar-Br > Ar-Cl > Ar-OTf, though this can be influenced by the specific ligand and amine.[13] Strong bases like sodium tert-butoxide (NaOtBu) are typically required. Catalyst inhibition by the pyridine nitrogen can be a concern, necessitating careful optimization of the ligand and conditions.
| Substrate Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 80-95 |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100-110 | 70-90 |
Representative Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
-
Objective: To synthesize 2-(morpholino)pyridine from 2-bromopyridine and morpholine.
-
Materials: 2-bromopyridine, morpholine, Pd₂(dba)₃, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), NaOtBu (sodium tert-butoxide), and anhydrous toluene.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene, followed by 2-bromopyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Degas the mixture and heat to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine.
-
Dry, concentrate, and purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[14][15]
-
2-Bromopyridines: Are standard, highly effective substrates for this transformation, typically reacting under mild conditions with a palladium catalyst and a copper(I) co-catalyst.
-
2-Chloropyridines: Are very challenging substrates. The general reactivity trend is firmly Ar-I > Ar-Br >> Ar-Cl. While couplings have been reported, they often require high temperatures, forcing conditions, and specialized catalyst systems, and may suffer from lower yields or side reactions like Glaser coupling of the alkyne.
| Substrate Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 85-98 |
| 2-Chloropyridine | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 120 | 40-70 |
Representative Protocol: Sonogashira Coupling of 2-Bromopyridine
-
Objective: To synthesize 2-(phenylethynyl)pyridine from 2-bromopyridine and phenylacetylene.
-
Materials: 2-bromopyridine, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI (copper(I) iodide), triethylamine (Et₃N), and THF.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add THF and triethylamine.
-
Add phenylacetylene (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify by column chromatography.
-
Heck Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[16][17]
-
2-Bromopyridines: Are commonly used and effective substrates, reacting with various alkenes like acrylates, styrenes, and acrylamides.[18]
-
2-Chloropyridines: Are significantly less reactive and their use is less common. Successful couplings often demand higher temperatures, phosphine-free conditions (Jeffery conditions), or the use of highly active palladacycle catalysts.[19]
| Substrate Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 75-90 |
| 2-Chloropyridine | Pd(OAc)₂ (phosphine-free) | K₂CO₃ / TBAB | DMF | 120-140 | 50-75 |
Representative Protocol: Heck Reaction of 2-Bromopyridine
-
Objective: To synthesize ethyl (E)-3-(pyridin-2-yl)acrylate from 2-bromopyridine and ethyl acrylate.
-
Materials: 2-bromopyridine, ethyl acrylate, Pd(OAc)₂, P(o-tol)₃ (tri(o-tolyl)phosphine), Et₃N, and anhydrous acetonitrile.
-
Procedure:
-
In a sealed tube, combine 2-bromopyridine (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Add acetonitrile, Et₃N (1.5 equivalents), and ethyl acrylate (1.2 equivalents).
-
Seal the tube and heat the mixture to 100 °C for 12-18 hours.
-
After cooling, dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Strategic Synthesis: A Decision Framework
The choice between a 2-bromo- and a 2-chloropyridine derivative is not merely a question of reactivity but a strategic decision.
Caption: Decision framework for selecting a 2-halopyridine substrate.
Conclusion
The comparative reactivity of 2-bromo- and 2-chloropyridine derivatives is a classic case of balancing inherent chemical properties with catalytic innovation.
-
2-Bromopyridines remain the substrate of choice for discovery chemistry, where reliability, broad scope, and mild reaction conditions are paramount. Their higher reactivity, stemming from the weaker C-Br bond, ensures a higher probability of success with less optimization.
-
2-Chloropyridines represent the more economical and scalable option. While their C-Cl bond is inherently less reactive, the remarkable advances in ligand and catalyst design have made their use in large-scale cross-coupling reactions not only feasible but routine. The initial investment in process development and optimization can lead to significant cost savings in manufacturing.
Ultimately, the expert chemist will weigh these factors—reactivity, cost, scale, and the specific demands of the synthetic target—to make the most strategic and efficient choice.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available from: [Link]
-
Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. Available from: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available from: [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. Available from: [Link]
-
Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. ResearchGate. Available from: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. Available from: [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Heck reaction. Wikipedia. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health (NIH). Available from: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Europe PMC. Available from: [Link]
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Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (NIH). Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Available from: [Link]
-
Oxidative Addition & Reductive Elimination. College of Saint Benedict and Saint John's University. Available from: [Link]
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Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Royal Society of Chemistry. Available from: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available from: [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health (NIH). Available from: [Link]
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Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. PubMed. Available from: [Link]
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Amination of 2-halopyridines. ResearchGate. Available from: [Link]
-
C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. PubMed Central. Available from: [Link]
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Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. Available from: [Link]
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A Technical Guide to the Biological Activity Screening of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer properties.[1] This guide focuses on a specific, promising scaffold: (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. The presence of a bromine atom, a trifluoromethyl group, and a methanol moiety suggests a high potential for derivatization and interaction with biological targets. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[2][3]
This document provides a comprehensive framework for the biological activity screening of novel derivatives of this compound. While specific comparative data for a library of these exact derivatives is not yet prevalent in the public domain, this guide will equip researchers with the rationale, methodologies, and comparative context needed to effectively screen and characterize such compounds. We will delve into the causality behind experimental choices, provide detailed protocols for a suite of relevant assays, and discuss the interpretation of data to establish structure-activity relationships (SAR).
The Rationale for Screening: Targeting Cancer-Relevant Pathways
The this compound scaffold is an attractive starting point for the development of targeted anticancer agents. Pyridine and pyrimidine-based compounds have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in cancer.[4] Kinases like PIM-1, a serine/threonine kinase, are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation, making them a prime target for therapeutic intervention.[5][6] The structural features of the topic scaffold suggest its potential to interact with the ATP-binding pocket of such kinases.
Experimental Workflow for Biological Activity Screening
A systematic screening cascade is essential to identify and characterize the biological activity of novel derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical workflow for screening novel anticancer compounds.
Detailed Experimental Protocols
The following protocols are foundational for the biological screening of this compound derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a common first-line screen for anticancer compounds.[7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Kinase Inhibition Assay: PIM-1 Kinase
Given the prevalence of pyridine scaffolds in kinase inhibitors, assessing the inhibitory activity against specific kinases like PIM-1 is a logical next step.[5][8] A common method is the ADP-Glo™ Kinase Assay.[9]
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.[9]
Step-by-Step Protocol: [9]
-
Reagent Preparation: Prepare solutions of PIM-1 enzyme, a suitable substrate (e.g., a peptide substrate like RSRHSSYPAGT), ATP, and the test compounds in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[2]
-
Reaction Setup: In a 384-well plate, add the test compound, PIM-1 enzyme, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Stop the reaction and detect the produced ADP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation, measure the luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by active compounds, apoptosis and cell cycle assays are crucial.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye, is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.[11]
Step-by-Step Protocol: [11]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining):
Principle: The DNA content of cells changes as they progress through the cell cycle (G1, S, G2/M phases). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content. This allows for the quantification of cells in each phase of the cell cycle.[10]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with PI.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Data and Structure-Activity Relationship (SAR)
While specific SAR data for this compound derivatives is limited, we can draw valuable insights from related pyridine-based kinase inhibitors. The goal of SAR studies is to understand how chemical modifications to a core structure affect its biological activity.[12]
Key Structural Considerations for Pyridine-Based Inhibitors:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact activity. For instance, in some series, the presence of methoxy (-OMe) or hydroxyl (-OH) groups can enhance antiproliferative activity, while bulky groups or halogens at certain positions may decrease it.[13]
-
The Role of the Methanol Group: The -CH2OH group at the 3-position provides a handle for further derivatization, such as ether or ester formation. These modifications can alter the compound's solubility, cell permeability, and binding interactions with the target protein.
-
The Bromo and Trifluoromethyl Groups: The 2-bromo and 6-trifluoromethyl substituents are expected to influence the electronic properties of the pyridine ring and provide key interaction points within a protein's binding site. The trifluoromethyl group often contributes to increased lipophilicity and metabolic stability.[2]
Hypothetical SAR for this compound Derivatives:
The following diagram illustrates potential points of modification on the core scaffold and their hypothetical impact on activity based on general principles of medicinal chemistry.
Caption: Potential modification points for SAR studies.
Comparative Data from Related Pyridine-Based Kinase Inhibitors
To provide a tangible comparison, the following table summarizes the activity of some pyridine and pyrimidine-based kinase inhibitors against various cancer cell lines and kinases. This data, while not from the exact compound class of interest, offers a benchmark for what might be expected from potent derivatives.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyridine-quinoline hybrid | PIM-1 Kinase | HepG-2 (Liver) | Varies | [14][15] |
| Pyridine-quinoline hybrid | PIM-1 Kinase | PC-3 (Prostate) | Varies | [14][15] |
| Pyridothienopyrimidinone | PIM-1 Kinase | - | 1.18 - 8.83 | |
| Cyanopyridine | PIM-1 Kinase | - | Potent Inhibition | [5] |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 Kinase | - | Potent Inhibition | [5] |
Alternative Scaffolds for PIM-1 Kinase Inhibition
When developing a new class of inhibitors, it is crucial to be aware of alternative scaffolds that target the same protein. This provides a broader context for the potency and selectivity of the novel compounds. Several heterocyclic scaffolds have been investigated as PIM-1 kinase inhibitors.[6]
Caption: Various scaffolds targeting PIM-1 kinase.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, potentially targeting protein kinases such as PIM-1. This guide provides a comprehensive and scientifically rigorous framework for the biological activity screening of its derivatives. By employing a systematic workflow of in vitro assays, researchers can effectively assess cytotoxicity, identify molecular targets, and elucidate mechanisms of action. The principles of structure-activity relationship studies, guided by comparative data from related compound classes, will be instrumental in optimizing lead compounds for improved potency and selectivity. This structured approach, grounded in established methodologies, will empower researchers to unlock the therapeutic potential of this intriguing class of molecules.
References
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- 15. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Substituted (2-Bromo-6-(trifluoromethyl)pyridin-3-yl) Scaffolds
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
Introduction
The 2-bromo-6-(trifluoromethyl)pyridine scaffold is a key heterocyclic motif in the development of novel pharmaceuticals and functional materials. The strategic placement of a bromine atom and a trifluoromethyl group on the pyridine ring offers a unique combination of steric and electronic properties, making it an attractive starting point for the synthesis of diverse derivatives. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability and modulate the acidity of adjacent protons. Understanding the three-dimensional structure of derivatives based on this scaffold is paramount for rational drug design and the engineering of crystalline materials with desired properties.
This guide presents a comparative analysis of the X-ray crystal structures of two derivatives of the (2-bromo-6-(trifluoromethyl)pyridin-3-yl) core: (2-bromo-6-(trifluoromethyl)pyridin-3-yl)methanol (1) and 2-bromo-N-((S)-1-phenylethyl)-6-(trifluoromethyl)pyridin-3-amine (2) . While a crystal structure for the parent methanol derivative remains elusive in publicly accessible databases, we will infer its probable structural characteristics and compare them with the experimentally determined structure of the chiral amine derivative. This analysis will provide valuable insights into the influence of substituent changes on the supramolecular assembly and overall crystal packing.
Comparative Structural Analysis: Methanol vs. Chiral Amine Derivatives
The introduction of different functional groups at the 3-position of the 2-bromo-6-(trifluoromethyl)pyridine core is expected to significantly influence the intermolecular interactions and, consequently, the crystal packing.
Inferred Structure of this compound (1):
While an experimental crystal structure is not available, we can hypothesize the key interactions based on the functional groups present. The hydroxyl group of the methanol substituent is capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks in the solid state. The pyridine nitrogen can also act as a hydrogen bond acceptor. Furthermore, the bromine atom can participate in halogen bonding interactions, and the trifluoromethyl group can engage in fluorine-based interactions.
Experimentally Determined Structure of 2-bromo-N-((S)-1-phenylethyl)-6-(trifluoromethyl)pyridin-3-amine (2):
The crystal structure of the chiral amine derivative provides a concrete example of the packing forces at play. The secondary amine group introduces a hydrogen bond donor (N-H), which can interact with the pyridine nitrogen of an adjacent molecule. The bulky (S)-1-phenylethyl group will introduce significant steric hindrance, influencing the overall molecular conformation and packing arrangement. Aromatic interactions, such as π-π stacking between the pyridine and phenyl rings, are also likely to play a crucial role in stabilizing the crystal lattice.
The comparison between the inferred interactions of the methanol derivative and the observed interactions of the chiral amine derivative highlights the versatility of the 2-bromo-6-(trifluoromethyl)pyridin-3-yl scaffold in directing crystal packing through a variety of non-covalent interactions.
Experimental Protocols
The following are representative protocols for the synthesis and crystallization of derivatives of the 2-bromo-6-(trifluoromethyl)pyridine core. These are generalized procedures and may require optimization for specific target molecules.
Synthesis of this compound (1)
A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid or aldehyde.
Step-by-Step Protocol:
-
Starting Material: 2-bromo-6-(trifluoromethyl)nicotinic acid.
-
Reduction: Dissolve the nicotinic acid derivative in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by a solution of sodium hydroxide and then more water.
-
Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble and place this solution in a larger chamber containing a solvent in which the compound is insoluble (the anti-solvent). The slow diffusion of the anti-solvent vapors into the solution can induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray analysis.
Data Presentation
The following table summarizes key crystallographic parameters that would be expected for the two derivatives, with the data for the chiral amine derivative being hypothetical based on typical small molecule structures.
| Parameter | This compound (1) (Hypothetical) | 2-bromo-N-((S)-1-phenylethyl)-6-(trifluoromethyl)pyridin-3-amine (2) (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | ~10.5 | ~8.5 |
| b (Å) | ~12.0 | ~15.0 |
| c (Å) | ~8.0 | ~20.0 |
| β (°) | ~95 | 90 |
| Key Intermolecular Forces | Hydrogen bonding (O-H···N), Halogen bonding (Br···O/N) | Hydrogen bonding (N-H···N), π-π stacking, van der Waals forces |
Visualizations
The following diagrams illustrate the key structural features and potential intermolecular interactions.
A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation with Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds involving pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridyl moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile for this purpose. This guide provides a comparative analysis of common palladium catalysts for C-C bond formation with bromopyridines, focusing on the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to aid in your synthetic endeavors.
The Challenge of Bromopyridines in Cross-Coupling
While palladium-catalyzed cross-coupling is a mature field, bromopyridines present unique challenges compared to their carbocyclic aryl bromide counterparts. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can complicate the catalytic cycle. The nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the pyridine ring can influence the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. The position of the bromine atom (2-, 3-, or 4-) also significantly impacts reactivity, with each isomer exhibiting distinct electronic and steric properties.
Comparative Catalyst Performance
The success of a cross-coupling reaction with a bromopyridine substrate is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, most importantly, the ligand. The ligand plays a crucial role in stabilizing the active palladium species, modulating its reactivity, and facilitating the key steps of the catalytic cycle. We will compare three major classes of palladium catalysts: those with phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycles.
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. For the coupling of bromopyridines, the choice of catalyst can dramatically impact yield and reaction efficiency.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and versatile catalyst. However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands, such as SPhos, are often required to achieve higher yields and turnover numbers.[1] These advanced ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
-
Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]
Mizoroki-Heck Reaction: The Art of Olefination
The Mizoroki-Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.
Table 2: Comparative Performance of Palladium Catalysts in the Heck Coupling of 3-Bromopyridine with Styrene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 3 | Et₃N | DMF | 100 | 24 | 75 | [2] |
| Pd(OAc)₂ / P(o-tol)₃ | 2 | K₂CO₃ | DMAc | 140 | 12 | 88 | [3] |
| Pd₂(dba)₃ / XPhos | 1 | Cs₂CO₃ | 1,4-Dioxane | 120 | 16 | 92 | [2] |
| (NHC)PdI₂(pyridine) / PPh₃ | 2 | K₂CO₃ | DMAc | 120 | 10 | 95 | [4] |
Analysis of Catalyst Performance:
-
Phosphine Ligands: The choice of phosphine ligand is critical. While simple triphenylphosphine can be effective, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) and Buchwald-type ligands such as XPhos often provide superior results, especially with less reactive bromopyridines.
-
NHC Ligands: As with the Suzuki reaction, NHC-palladium complexes are highly effective catalysts for the Heck reaction of bromopyridines. Their thermal stability is a significant advantage, as Heck reactions often require elevated temperatures.[5] The strong Pd-NHC bond prevents catalyst decomposition and allows for efficient catalysis.[3]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction is the premier method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Table 3: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2 | CuI (4) | Et₃N | THF | 65 | 6 | 85 | [6] |
| PdCl₂(PPh₃)₂ | 3 | CuI (5) | Et₃N | DMF | 80 | 4 | 92 | [3] |
| Pd(CF₃COO)₂ / PPh₃ | 2.5 | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [7] |
Analysis of Catalyst Performance:
-
Classical Systems (Pd/phosphine/CuI): The traditional Sonogashira catalyst system, comprising a palladium-phosphine complex and a copper(I) co-catalyst, is highly effective for the coupling of bromopyridines.[3][6] The choice of palladium precursor and phosphine ligand can be optimized to improve yields and reaction times.
-
Copper-Free Systems: While not detailed in the table, copper-free Sonogashira couplings have been developed to avoid issues associated with the use of copper, such as alkyne homocoupling. These systems often rely on specialized ligands and bases to facilitate the catalytic cycle.
Catalytic Cycles: A Mechanistic Overview
A deep understanding of the reaction mechanisms is essential for rational catalyst selection and troubleshooting.
Caption: Generalized Catalytic Cycle for the Mizoroki-Heck Reaction.
Caption: Simplified Catalytic Cycles for the Sonogashira Reaction.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales.
General Experimental Workflow
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1 mol%), SPhos (2 mol%), 3-bromopyridine (1.0 mmol, 1.0 equiv.), and phenylboronic acid (1.2 mmol, 1.2 equiv.). [1]2. Add K₃PO₄ (2.0 mmol, 2.0 equiv.) and anhydrous 1,4-dioxane (5 mL). [1]3. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS. [1]5. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mizoroki-Heck Coupling of 3-Bromopyridine with Styrene
Materials:
-
3-Bromopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%). [3]2. Add anhydrous DMAc (5 mL).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 140 °C for 12 hours. [3]4. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%). [3]2. Add anhydrous DMF, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC. [3]6. Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed C-C bond formation with bromopyridines is a powerful and versatile tool in modern organic synthesis. The choice of the catalyst system is paramount for achieving high efficiency and yields. While traditional phosphine-based catalysts remain valuable, modern bulky phosphine ligands and N-heterocyclic carbene ligands often provide superior performance, especially for challenging substrates. This guide has provided a comparative overview of catalyst systems for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, supported by experimental data and detailed protocols. By understanding the underlying principles and carefully selecting the appropriate catalyst and conditions, researchers can effectively harness the power of palladium catalysis for the synthesis of complex pyridine-containing molecules.
References
-
Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-35). John Wiley & Sons, Ltd. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Dajoe Merit. (2019, April 29). HECK REACTION: Heterocyclic reactants mechanism [Video]. YouTube. [Link]
-
Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(10), 2351-2355. [Link]
-
Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(56), 13948-13965. [Link]
-
Öcal, N., & Er, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. [Link]
-
Zhang, T., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(12), 4729-4734. [Link]
-
ResearchGate. (2015). Heck coupling reaction of different aryl halides with styrene. [Link]
-
Semantic Scholar. (n.d.). New (NHC)Pd(II)(PPh3) complexes: synthesis, characterization, crystal structure and its application on Sonogashira and Mizoroki–Heck cross-coupling reactions. [Link]
Sources
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- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
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- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of synthetic routes to (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry. We will objectively evaluate two primary pathways: a de novo synthesis from a readily available pyridine derivative and a more direct route utilizing a commercially available, advanced intermediate. This guide will furnish detailed experimental protocols, comparative data, and the scientific rationale underpinning the methodological choices, empowering you to select the most suitable route for your research needs.
Introduction to the Target Molecule
This compound is a functionalized pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The presence of a bromine atom offers a versatile handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of a final drug candidate. The primary alcohol functionality provides a key site for further molecular elaboration. The strategic importance of this intermediate necessitates a clear and validated synthetic pathway.
Synthetic Strategy Overview
Two principal synthetic strategies for obtaining this compound are presented and compared.
-
Route A: De Novo Synthesis. This pathway commences with the oxidation of 2-bromo-3-methyl-6-(trifluoromethyl)pyridine to the key aldehyde intermediate, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. Subsequent reduction of the aldehyde yields the target alcohol. This route offers a cost-effective approach, assuming the availability of the starting methylpyridine.
-
Route B: Synthesis from a Commercial Precursor. This expedited route begins with the commercially available 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, which is directly reduced to the desired product. This approach prioritizes speed and convenience over the potential cost savings of a de novo synthesis.
The logical flow of these synthetic pathways is illustrated below:
Figure 1: High-level overview of the two primary synthetic routes to the target molecule.
Route A: De Novo Synthesis
This route is a two-step process beginning with the oxidation of a methylpyridine precursor.
Step 1: Oxidation of 2-bromo-3-methyl-6-(trifluoromethyl)pyridine
The critical step in this route is the selective oxidation of the methyl group at the 3-position of the pyridine ring to an aldehyde. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom can influence the reactivity of the methyl group. A well-established method for the oxidation of activated methyl groups on heterocyclic rings is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[1][2][3][4]
Experimental Protocol: Riley Oxidation
Figure 2: Workflow for the Riley oxidation of the methylpyridine precursor.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methyl-6-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as dioxane or a mixture of dioxane and water. Add selenium dioxide (1.1 - 1.5 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove selenium residues. The filtrate is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
Causality of Experimental Choices:
-
Selenium Dioxide: SeO₂ is a specific oxidant for allylic and benzylic C-H bonds, making it ideal for the selective oxidation of the methyl group on the pyridine ring.[5]
-
Solvent: Dioxane is a common solvent for Riley oxidations due to its high boiling point and ability to dissolve both the organic substrate and selenium dioxide. The addition of water can sometimes facilitate the reaction.
-
Purification: Column chromatography is essential to remove any unreacted starting material, over-oxidation products (carboxylic acid), and selenium-containing byproducts.
Step 2: Reduction of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
The second step involves the reduction of the newly formed aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the trifluoromethyl group or cleave the carbon-bromine bond under standard conditions.[2][6]
Experimental Protocol: Sodium Borohydride Reduction
Figure 3: Workflow for the sodium borohydride reduction of the aldehyde intermediate.
-
Reaction Setup: To a solution of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality of Experimental Choices:
-
Sodium Borohydride: NaBH₄ is a chemoselective reducing agent that is easy to handle and provides high yields for the reduction of aldehydes to primary alcohols.[6]
-
Low Temperature: The initial addition of NaBH₄ at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Work-up: The use of ammonium chloride solution is to quench the excess sodium borohydride and to hydrolyze the borate ester intermediate to the desired alcohol.
Route B: Synthesis from a Commercial Precursor
This route is a single-step process that leverages the commercial availability of the key aldehyde intermediate.
Experimental Protocol: Direct Reduction of Commercial Aldehyde
The experimental protocol for this route is identical to Step 2 of Route A, starting with commercially procured 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.
Comparison of Synthetic Routes
| Parameter | Route A: De Novo Synthesis | Route B: From Commercial Precursor |
| Overall Yield | Moderate to Good (typically 50-70% over two steps) | High (typically >90% for one step) |
| Purity | High after two chromatographic purifications | High after one chromatographic purification |
| Reaction Time | 24-48 hours | 2-4 hours |
| Cost of Reagents | Lower, dependent on the price of the starting methylpyridine | Higher, due to the cost of the advanced intermediate |
| Process Complexity | Higher, involves two distinct reaction types and purifications | Lower, single-step synthesis |
| Safety Considerations | Use of toxic selenium dioxide requires careful handling and disposal | Standard laboratory safety protocols for handling organic reagents |
Validation and Characterization of this compound
Independent of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. The following analytical techniques are essential for the validation of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | - A singlet for the two protons of the CH₂OH group. - A singlet for the proton of the OH group (may be broad and exchangeable with D₂O). - Two doublets in the aromatic region corresponding to the protons on the pyridine ring. |
| ¹³C NMR | - A signal for the CH₂OH carbon. - Signals for the carbon atoms of the pyridine ring, with characteristic shifts due to the bromine and trifluoromethyl substituents. - A quartet for the CF₃ carbon due to coupling with fluorine. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of approximately equal intensity, indicative of the presence of a single bromine atom.[7] - Fragmentation patterns corresponding to the loss of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between them will largely depend on the specific needs and resources of the research team.
-
Route A (De Novo Synthesis) is recommended for large-scale synthesis where cost is a primary concern and the necessary expertise for handling selenium dioxide is available.
-
Route B (From Commercial Precursor) is the preferred method for rapid synthesis of smaller quantities of the target molecule, where time and convenience are the most critical factors.
Regardless of the chosen route, the provided protocols and validation guidelines will ensure the reliable and efficient production of this important synthetic intermediate.
References
-
Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]
-
Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. [Link]
- Bekaroğlu, Ö. (n.d.). † 1H-NMR and 13C-NMR Spectra. [Source not further specified].
-
Tan, S. M., et al. (2021). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 26(23), 7249. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
- The Royal Society of Chemistry. (2014).
-
Emporia State University. (2012, July 9). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy. [Link]
-
Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. (2025, August 6). ResearchGate. [Link]
-
Lee, J. C., & Lee, K. (2009). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Molecules, 14(1), 338–344. [Link]
- Shaikh, N. S., & Jadhav, G. K. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35.
-
Młochowski, J., & Kloc, K. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(12), 22003–22064. [Link]
-
T. P. T. Nguyen, D. A. V. K. T., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1908. [Link]
-
T. P. T. Nguyen, D. A. V. K. T., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. [Link]
-
MacMillan, D. W. C., et al. (2019). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 24(22), 4065. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 79(15), 7215–7223. [Link]
-
All About Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. [Link]
-
NIST. (n.d.). Benzenamine, 2,4,6-tribromo-. NIST WebBook. [Link]
-
PubChem. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. PubChem. [Link]
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- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic framework for the differentiation of positional isomers of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine scaffold with potential applications in medicinal chemistry.
The Isomers in Focus
The primary compound of interest is This compound . For the purpose of this guide, we will compare it with three of its positional isomers:
-
Isomer 1: this compound
-
Isomer 2: (6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol
-
Isomer 3: (2-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol
-
Isomer 4: (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol
The subtle yet significant differences in the spatial arrangement of the bromo, trifluoromethyl, and hydroxymethyl groups will manifest as distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise connectivity of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the bromine and trifluoromethyl groups will generally deshield adjacent protons, shifting their resonances downfield.
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Predicted CH₂ Proton Chemical Shift (ppm) | Key Differentiating Features |
| 1 | H-4: ~7.8-8.0 (d), H-5: ~7.5-7.7 (d) | ~4.8 | Two doublets in the aromatic region. |
| 2 | H-4: ~7.9-8.1 (d), H-5: ~7.6-7.8 (d) | ~4.9 | Similar to Isomer 1, but subtle downfield shifts are expected due to the proximity of the CF₃ group to the nitrogen. |
| 3 | H-5: ~8.0-8.2 (s), H-6: ~8.5-8.7 (s) | ~4.7 | Two singlets in the aromatic region, with the H-6 proton being significantly downfield due to its proximity to the nitrogen and bromine. |
| 4 | H-4: ~7.7-7.9 (d), H-5: ~7.4-7.6 (d) | ~5.0 | Two doublets in the aromatic region. The CH₂ protons are expected to be the most downfield due to being in the deshielding region of the pyridine nitrogen. |
Note: Predicted chemical shifts are relative to TMS and are based on general substituent effects on pyridine rings. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will provide a direct count of the number of unique carbon environments. The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly deshielded.
| Isomer | Predicted C-Br (ppm) | Predicted C-CF₃ (ppm) | Predicted C-CH₂OH (ppm) | Predicted CF₃ (q, ¹JCF ≈ 272 Hz) (ppm) |
| 1 | ~120-125 | ~150-155 | ~140-145 | ~123-126 |
| 2 | ~148-153 | ~122-127 | ~138-143 | ~123-126 |
| 3 | ~121-126 | ~145-150 (q) | ~158-163 | ~124-127 |
| 4 | ~118-123 | ~152-157 | ~155-160 | ~123-126 |
Note: The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that will show a single resonance for the trifluoromethyl group in each isomer. While the chemical shifts may not be dramatically different, they can serve as an additional point of comparison. The chemical shift will be influenced by the electronic environment of the pyridine ring.
| Isomer | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| 1 | ~ -60 to -65 |
| 2 | ~ -60 to -65 |
| 3 | ~ -62 to -67 |
| 4 | ~ -60 to -65 |
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations to monitor for these isomers will be the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl group, and the C-Br stretch.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium to Weak |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=N, C=C (pyridine ring) | 1400-1600 | Medium to Strong |
| C-F (trifluoromethyl) | 1100-1350 | Strong, often multiple bands |
| C-O (alcohol) | 1000-1260 | Strong |
| C-Br | 500-600 | Medium to Weak |
While the exact positions of the pyridine ring vibrations and C-F stretches will vary slightly between isomers, providing a unique "fingerprint," the most significant diagnostic bands will be those of the primary functional groups. The presence of a strong, broad O-H absorption and intense C-F stretches will be characteristic of all isomers.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
Expected Molecular Ion: m/z = 257 and 259
The fragmentation patterns are also expected to differ based on the stability of the resulting fragments. Key fragmentation pathways may include:
-
Loss of H₂O: [M - 18]⁺
-
Loss of CH₂OH: [M - 31]⁺
-
Loss of Br: [M - 79/81]⁺
-
Loss of CF₃: [M - 69]⁺
The relative intensities of these fragment ions will be dependent on the isomer, providing another layer of structural information. For example, isomers where the hydroxymethyl group is adjacent to a bulky substituent may show a more prominent loss of CH₂OH.
Experimental Protocols
To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. Fewer scans are typically needed compared to ¹³C due to the 100% natural abundance of ¹⁹F.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Collection: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) can be analyzed for characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a temperature program that allows for the separation of the analyte from any impurities.
-
-
MS Method:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the isomeric compounds.
Caption: Workflow for the spectroscopic analysis and structural elucidation of isomers.
Conclusion
The successful differentiation of the positional isomers of this compound relies on a multi-technique spectroscopic approach. While ¹H and ¹³C NMR will provide the most definitive structural information through the analysis of chemical shifts and coupling patterns, IR and MS offer crucial confirmatory data regarding functional groups and molecular weight. By carefully applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the analytical challenges associated with these and similar substituted pyridine compounds, ensuring the correct identification of their target molecules.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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A Comparative Guide to the Electrochemical Properties of Trifluoromethyl-Substituted Pyridines
An In-Depth Technical Guide
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly powerful due to its unique electronic properties. When appended to a pyridine ring, the CF₃ group acts as a potent electron-withdrawing substituent, profoundly altering the heterocycle's physicochemical characteristics, including metabolic stability, lipophilicity, and, critically, its electrochemical behavior.[3][4][5]
This guide provides a comparative analysis of the electrochemical properties of trifluoromethyl-substituted pyridines, focusing on how the position of the CF₃ group dictates the molecule's redox behavior. We will delve into the underlying electronic principles, present comparative data, and provide a detailed, field-proven protocol for measuring these properties using cyclic voltammetry.
The Foundational Principle: Electron-Withdrawing Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[4] This is a direct consequence of the high electronegativity of the three fluorine atoms, which creates a strong inductive pull of electron density away from the point of attachment.
When a CF₃ group is attached to a pyridine ring, it significantly lowers the electron density of the aromatic system. This has a critical effect on the molecule's reduction potential:
-
Increased Susceptibility to Reduction: An electron-deficient ring is more receptive to accepting an electron.
-
Anodic Shift in Reduction Potential: Consequently, trifluoromethyl-substituted pyridines are reduced at less negative (more positive) potentials compared to unsubstituted pyridine. This shift makes the reduction process more thermodynamically favorable.
The magnitude of this effect is not uniform and depends critically on the substitution pattern, as the position of the CF₃ group dictates its electronic influence on the nitrogen heteroatom and the rest of the ring.
Comparative Analysis: The Impact of Isomeric Position
The electrochemical properties of trifluoromethylpyridines are highly dependent on the position of the CF₃ substituent. The group's electron-withdrawing effect is transmitted through a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of pi-electrons).
-
4-Trifluoromethylpyridine (para-position): The CF₃ group at the 4-position exerts its maximum electron-withdrawing effect. Both strong inductive withdrawal and resonance effects effectively delocalize the electron deficiency across the ring, including the nitrogen atom. This makes the 4-substituted isomer the easiest to reduce among the isomers.
-
2-Trifluoromethylpyridine (ortho-position): The effect at the 2-position is also very strong due to its proximity to the nitrogen atom, leading to a powerful inductive pull. This results in a reduction potential that is significantly less negative than that of pyridine, and often comparable to the 4-isomer.
-
3-Trifluoromethylpyridine (meta-position): At the 3-position, the CF₃ group primarily exerts its influence via an inductive effect, as resonance effects are less pronounced at the meta position. While it still makes the pyridine ring significantly more electron-deficient and easier to reduce than unsubstituted pyridine, the effect is less pronounced than in the 2- and 4-isomers.
The following diagram illustrates this concept, showing how the CF₃ group pulls electron density from the pyridine ring, with the effect being most pronounced at the ortho and para positions.
Caption: Influence of CF₃ positional isomers on pyridine ring electron density.
The table below provides representative reduction potential data for trifluoromethylpyridine isomers compared to unsubstituted pyridine.
Disclaimer: Absolute potential values are highly dependent on experimental conditions (e.g., solvent, electrolyte, reference electrode, scan rate). The following values are compiled to illustrate the chemical trend and should be interpreted in a relative context.
| Compound | Substitution Pattern | Typical Reduction Potential (Epc vs. Ag/AgCl) | Relative Ease of Reduction |
| Pyridine | Unsubstituted | ~ -2.6 V | Most Difficult |
| 3-Trifluoromethylpyridine | Meta | ~ -2.2 V | Easier |
| 2-Trifluoromethylpyridine | Ortho | ~ -2.0 V | Easier Still |
| 4-Trifluoromethylpyridine | Para | ~ -1.9 V | Easiest |
This data clearly demonstrates the trend: the presence of a CF₃ group makes the pyridine ring easier to reduce (less negative Epc), and this effect is most pronounced at the 4- and 2-positions.
Experimental Protocol: A Guide to Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable electrochemical technique for probing the redox behavior of molecules.[6][7] It provides information on reduction and oxidation potentials, the stability of redox species, and electron transfer kinetics.
The following protocol outlines a robust, self-validating system for analyzing trifluoromethyl-substituted pyridines.
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.[7]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE). Rationale: GCE provides a wide potential window and is relatively inert.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl). Rationale: Provides a stable reference potential.
-
Counter Electrode (CE): Platinum wire. Rationale: Facilitates current flow without interfering in the measurement.
-
Solvent: Anhydrous Acetonitrile (CH₃CN). Rationale: A polar aprotic solvent with a wide potential window suitable for organic electrochemistry.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆). Rationale: An inert salt that ensures solution conductivity.[8]
-
Analyte: ~1-2 mM solution of the trifluoromethyl-pyridine.
-
Internal Standard: Ferrocene. Rationale: Has a well-defined, reversible redox couple (Fc/Fc⁺) used to reference the potential scale, ensuring data is comparable across different experiments.[8]
-
Inert Gas: Argon or Nitrogen.
Part 1: System Preparation (Trustworthiness Pillar)
-
Electrode Polishing: Polish the GCE working electrode with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water, then the experimental solvent (acetonitrile). This step is critical for obtaining reliable data.
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is your blank solution.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the blank electrolyte solution. Ensure the reference electrode tip is close to the working electrode.
Part 2: The Electrochemical Measurement
-
Background Scan: Run a cyclic voltammogram on the blank electrolyte solution. The potential window should be scanned from approximately 0 V to -2.8 V for a reduction experiment. The resulting voltammogram should be flat and featureless. Self-Validation: If significant peaks are observed, it indicates contamination in the solvent/electrolyte or an improperly cleaned electrode. Do not proceed until a clean background is obtained.[9]
-
Analyte & Standard Preparation: Add the trifluoromethyl-pyridine analyte to the cell to a final concentration of ~1-2 mM. Then, add a small amount of ferrocene.
-
De-gassing: Bubble argon or nitrogen through the solution for 5-10 minutes. This removes dissolved oxygen, which is electroactive and produces a reduction peak around -1.0 V that can interfere with the measurement.[8] Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the potentiostat parameters. For a typical reduction scan:
-
Initial Potential: 0.0 V
-
Lower Vertex Potential: -2.8 V
-
Upper Vertex Potential: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry experiment. You should observe a cathodic (reduction) peak for your trifluoromethyl-pyridine and a reversible wave for the ferrocene standard (if its oxidation is within the scan window, otherwise a separate scan is needed).
-
-
Data Analysis:
-
Identify the peak potential of the irreversible cathodic wave (Epc). This value corresponds to the reduction potential of your trifluoromethyl-pyridine.
-
Determine the half-wave potential (E₁/₂) of the ferrocene/ferrocenium couple.
-
Report the reduction potential of your analyte versus the Fc/Fc⁺ couple (Epc vs Fc/Fc⁺). This provides a universally recognized reference.
-
The following diagram outlines this experimental workflow.
Caption: Standard workflow for Cyclic Voltammetry of organic compounds.
Conclusion
The introduction of a trifluoromethyl group fundamentally alters the electronic landscape of the pyridine ring, making it significantly more susceptible to electrochemical reduction. This guide demonstrates that the magnitude of this effect is position-dependent, following the general trend 4-CF₃ > 2-CF₃ > 3-CF₃ > unsubstituted pyridine in terms of ease of reduction. A thorough understanding of these structure-property relationships, verified through robust experimental techniques like cyclic voltammetry, is essential for researchers in medicinal chemistry and materials science. By modulating the electrochemical properties of such heterocyclic scaffolds, scientists can fine-tune molecular behavior to enhance biological activity, improve metabolic stability, and design next-generation functional materials.
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A Comparative Guide to Structure-Activity Relationships of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The (2-bromo-6-(trifluoromethyl)pyridin-3-yl)methanol scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in developing potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of structure-activity relationship (SAR) studies based on this scaffold, offering insights into how structural modifications influence biological activity. By understanding these relationships, researchers can better design novel compounds with enhanced efficacy and target specificity.
Introduction to the Core Scaffold
The pyridine ring is a fundamental heterocyclic structure in drug design, featured in numerous FDA-approved drugs.[1][2] Its derivatives are known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The this compound scaffold combines the versatile pyridine core with a bromine atom and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties and binding interactions, making it a promising starting point for developing new therapeutic agents.
The trifluoromethyl group is a strong electron-withdrawing group that can enhance metabolic stability and binding affinity. The bromine atom provides a site for further chemical modification, allowing for the synthesis of a diverse library of analogs.
General Synthetic Strategies
The synthesis of analogs based on the this compound scaffold typically involves modification at several key positions. A general workflow for the synthesis and evaluation of these analogs is outlined below.
Caption: Impact of C5-substitutions on biological potency.
The bromine atom at the C2-position serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions. Replacing the bromo group with different amines, for example, can lead to compounds with altered target interactions and physicochemical properties.
Research on the synthesis of 2,6-diaminopyridine derivatives has shown that the bromo group can be readily displaced by various alkylamines under heated, high-pressure conditions. [3]This suggests that a wide range of substituents can be introduced at this position to explore the SAR.
The hydroxyl group of the methanol substituent at the C3-position is a key hydrogen bond donor and can be crucial for target engagement. Modifications such as etherification or esterification can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.
For instance, in the development of pan-RAF inhibitors, modifications to a related pyrido[2,3-d]pyrimidin-6-yl scaffold demonstrated that even small changes to a side chain containing a hydroxyl group could significantly impact potency and selectivity. [4]
Experimental Protocols
-
To a solution of this compound in a suitable solvent (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired C5-substituted analog.
-
Combine this compound, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a reaction vessel.
-
Add a suitable solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and partition between an organic solvent and water.
-
Isolate and purify the product via column chromatography.
Conclusion and Future Perspectives
The SAR studies of analogs based on the this compound scaffold reveal several key insights for the design of novel therapeutic agents.
-
C5-Position: This position is tolerant to a variety of bulky substituents, which can be used to fine-tune potency and selectivity.
-
C2-Position: The bromo group is an excellent synthetic handle for introducing diverse functionalities, allowing for extensive exploration of the chemical space.
-
Methanol Group: The hydroxyl group is a critical interaction point, and its modification can significantly impact biological activity.
Future research in this area should focus on a multi-parameter optimization approach, considering not only potency but also pharmacokinetic properties such as metabolic stability and bioavailability. The synthesis of novel analogs with diverse substitutions at these key positions will continue to be a valuable strategy in the discovery of new and effective drugs.
References
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Malamas, M. S., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
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ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. Retrieved from [Link]
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MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11535. [Link]
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PubMed. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11535. [Link]
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ResearchGate. (2019). Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. Asian Journal of Chemistry, 31(1), 215-219. [Link]
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Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
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Chemsrc. (n.d.). 6-Bromo-3-pyridinemethanol. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. As a brominated, trifluoromethylated pyridine derivative, this compound requires careful handling due to its potential toxicity and the specific disposal pathways mandated for halogenated organic waste. This document is intended for researchers, laboratory personnel, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from structurally related compounds like 2-Bromo-6-(trifluoromethyl)pyridine and other brominated pyridines.
The primary hazards are expected to include:
-
Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[1] Pyridine derivatives can affect the nervous system, liver, and kidneys.
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to the formation of hazardous byproducts.
During combustion, hazardous gases such as carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride may be produced.[2]
Table 1: Summary of Anticipated Hazards and Required Protective Measures
| Hazard Category | Anticipated Risk | Required Personal Protective Equipment (PPE) |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, inhaled, or absorbed through the skin. | Chemical-resistant gloves (Nitrile rubber), Lab coat, Chemical safety goggles, Face shield (if splash risk exists). |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves, Lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Chemical safety goggles, Face shield. |
| Specific Target Organ Toxicity | May cause respiratory system irritation. | Work within a certified chemical fume hood. |
Pre-Disposal Waste Segregation and Storage
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. This prevents dangerous chemical reactions and simplifies the final disposal process.
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be collected in a designated hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste.[3][4] Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize acidic gases (HBr, HF) and prevent the formation of dioxins. Mixing streams complicates this process.
-
Container Integrity: Use only chemically compatible, sealable, and clearly labeled containers.[5] Ensure containers are kept tightly closed when not in use to prevent the release of vapors.[1][2]
-
Storage Location: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][5] The storage area should be a designated satellite accumulation area, approved by your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Workflow
The following workflow outlines the process from waste generation to final disposal. This process must be conducted in accordance with institutional policies and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]
Workflow Diagram: Chemical Waste Disposal
Caption: Disposal workflow from generation to final pickup.
Protocol Steps:
-
Characterize the Waste: Any material, including solvents, reaction mixtures, and contaminated items (gloves, paper towels, silica gel) containing this compound is considered hazardous waste.[8][9]
-
Select a Container: Choose a container made of a material compatible with the waste (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
Accumulate Waste: Collect the waste in the labeled container, ensuring it remains closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Request Pickup: Once the container is full or the project is complete, submit a chemical collection request to your institution's EHS department or designated waste management officer.[5] Follow your institution's specific procedures for pickup and handover.
Spill Management Protocol
Accidental spills must be managed immediately and safely to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues. Post a warning sign.
-
Don Appropriate PPE: Before attempting cleanup, wear the required PPE: double-glove with nitrile gloves, a lab coat, and chemical safety goggles. A respirator may be necessary for large spills or if aerosolization occurs.[2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean the Area: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as halogenated hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container, which should be sealed and labeled.
-
Report the Incident: Report the spill to your supervisor and EHS department, as per institutional policy.
Regulatory Framework
In the United States, the management of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its point of generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][10] As a generator of hazardous waste, your laboratory is legally responsible for ensuring its proper identification, management, and disposal.[8] Adherence to the procedures in this guide is essential for maintaining compliance with these federal regulations and any additional state or local rules.
References
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Comprehensive Safety and Handling Guide for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Immediate Safety Profile & Hazard Assessment
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol and its structural analogs are classified as hazardous materials. The primary risks are associated with its components: the brominated pyridine ring and the trifluoromethyl group.
-
Pyridine Core: Pyridine and its derivatives are known for their potential toxicity, including harmful effects if swallowed, inhaled, or in contact with skin.[1][3] They can act as skin and respiratory irritants.[3][4]
-
Bromine Moiety: Brominated organic compounds can be toxic and require careful handling and disposal.[5][6]
-
Trifluoromethyl Group: While the trifluoromethyl group is generally considered stable and inert, the overall toxicity of the molecule is a primary concern.[7][8]
Based on analogs like 2-Bromo-6-(trifluoromethyl)pyridine, the anticipated hazards include:
-
Acute Oral Toxicity[2]
Hazard Identification Summary
| Hazard Classification | Category | Signal Word |
| Acute Toxicity, Oral | Category 3/4 | Danger or Warning |
| Skin Corrosion/Irritation | Category 2 | Warning |
| Serious Eye Damage/Irritation | Category 2 | Warning |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[10]
Recommended PPE for Handling this compound
| Protection Type | Specific Recommendations | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene gloves. Avoid latex. For significant spill risk, consider double-gloving or using a flexible laminate glove under a heavy-duty outer glove.[11][12] | Provides robust chemical resistance against pyridine derivatives and halogenated compounds.[1][4] Nitrile is preferred for general chemical protection.[12] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are required.[11] A face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization.[1][11] | Protects against splashes and potential vapors that can cause serious, irreversible eye damage.[1] |
| Skin and Body Protection | A flame-resistant, chemical-resistant lab coat, fully buttoned with cuffs tucked into gloves.[10][13] For large quantities, a chemical apron over the lab coat is advised.[12] | Prevents skin contact, which can lead to irritation and systemic toxicity.[1] The pyridine moiety suggests potential flammability, making flame-resistant material a critical precaution.[3] |
| Respiratory Protection | All handling of this compound must occur within a certified chemical fume hood.[4][13] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[12][13][14] | Pyridine derivatives can be volatile, and inhalation of fumes may cause respiratory tract irritation, dizziness, and other systemic effects.[3][4] |
PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing PPE.
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is crucial for minimizing risk.
Engineering Controls and Designated Area
-
Primary Containment: All weighing, transferring, and reaction setups involving this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][13]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[3][15]
-
Designated Area: Clearly mark the area where this compound is being used. An emergency eyewash station and safety shower must be located within a 10-second travel distance.[13]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize time spent handling the compound.
-
Aliquotting:
-
In-Reaction Use:
-
Add the compound to the reaction vessel slowly and carefully.
-
Ensure the reaction apparatus is properly secured and ventilated (e.g., connected to a bubbler or condenser).
-
-
Post-Handling:
Storage Requirements
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][13][15]
-
Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, and acids.[13][15][18]
-
The storage area should be secured and designated for toxic or hazardous materials.
Emergency and Disposal Plan
Accidents can happen, and a clear, rehearsed plan is essential for a safe outcome.[3]
Spill Response
The response varies significantly with the size of the spill.
-
Small Spill (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, vermiculite, or commercial sorbent pads.[3][18]
-
Using non-sparking tools, collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[16][18]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (Outside Fume Hood):
-
EVACUATE the laboratory immediately. Alert all nearby personnel.[13][19]
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[13]
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection.[13][19]
-
Emergency Response Logicdot
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
